molecular formula C8H4Br2N2 B099038 3,7-Dibromo-1,5-naphthyridine CAS No. 17965-72-9

3,7-Dibromo-1,5-naphthyridine

Cat. No.: B099038
CAS No.: 17965-72-9
M. Wt: 287.94 g/mol
InChI Key: BHEMSCKUFBIJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibromo-1,5-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H4Br2N2 and its molecular weight is 287.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dibromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEMSCKUFBIJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361244
Record name 3,7-dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-72-9
Record name 3,7-Dibromo-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-dibromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,7-Dibromo-1,5-naphthyridine: A Core Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17965-72-9

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,7-dibromo-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics. Experimental protocols and logical workflows are presented to facilitate its use in research and drug discovery.

Core Compound Properties

This compound is a halogenated aromatic heterocycle. The strategic placement of the bromine atoms at the 3- and 7-positions provides reactive handles for a variety of cross-coupling reactions, making it an invaluable scaffold for the synthesis of diverse compound libraries.

PropertyValueSource
CAS Number 17965-72-9Commercial Suppliers
Molecular Formula C₈H₄Br₂N₂Commercial Suppliers
Molecular Weight 287.94 g/mol Commercial Suppliers
Appearance Solid (form may vary)General Knowledge
Purity Typically >95%Commercial Suppliers
Storage Sealed container, refrigeration recommendedCommercial Suppliers

Synthesis of this compound

A logical synthetic approach starting from a suitable 1,5-naphthyridine precursor is outlined below.

Experimental Protocol: General Bromination of a 1,5-Naphthyridine Derivative

This protocol is a representative procedure based on general methods for the bromination of related heterocyclic compounds.[1]

Materials:

  • 1,5-naphthyridine derivative (e.g., 1,5-dialkyl-1,5-naphthyridine-2,6-dione)

  • Brominating agent (e.g., Bromine or N-Bromosuccinimide)

  • Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Acetic Acid)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Purification supplies (silica gel for column chromatography, appropriate eluents)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,5-naphthyridine derivative in a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or N-bromosuccinimide in portions) to the stirred solution. The molar ratio of the brominating agent to the substrate will determine the degree of bromination. For dibromination, at least two equivalents of the brominating agent will be required.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) if bromine was used.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired this compound derivative.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile synthetic intermediate. The two bromine atoms serve as key points for diversification through various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3- and 7-positions, enabling the exploration of structure-activity relationships (SAR) in the development of bioactive molecules.

While specific biological activity data for this compound itself is not extensively reported, the 1,5-naphthyridine scaffold is present in numerous compounds with a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: Derivatives of 1,5-naphthyridine have been investigated as inhibitors of various kinases, such as c-Met kinase and TGF-β type I receptor, which are implicated in cancer progression.

  • Antimicrobial Agents: The naphthyridine core is a well-established pharmacophore in the development of antibacterial drugs.

  • Antiparasitic Agents: Substituted 1,5-naphthyridine derivatives have shown promising activity against parasites like Leishmania infantum, with some compounds exhibiting potent inhibition of leishmanial DNA topoisomerase IB.[2]

The following experimental protocol provides a detailed methodology for a Suzuki-Miyaura coupling reaction, a cornerstone application of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a dibromo-heteroaromatic compound.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic ester (2.2 equivalents for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Stirring and heating apparatus

  • Purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 3,7-disubstituted-1,5-naphthyridine product.

Visualized Workflows

The following diagrams illustrate the logical flow of synthesis and application of this compound in a drug discovery context.

G cluster_synthesis Synthesis Workflow 1_5_Naphthyridine 1,5-Naphthyridine Precursor Bromination Bromination (e.g., Br2 or NBS) 1_5_Naphthyridine->Bromination 3_7_Dibromo This compound Bromination->3_7_Dibromo Purification_S Purification (Chromatography) 3_7_Dibromo->Purification_S

Caption: Synthetic workflow for this compound.

G cluster_application Application in Drug Discovery Dibromo_Core This compound (Core Scaffold) Cross_Coupling Suzuki-Miyaura Cross-Coupling Dibromo_Core->Cross_Coupling Compound_Library 3,7-Disubstituted-1,5-naphthyridine Library Cross_Coupling->Compound_Library Boronic_Acids Diverse Boronic Acids/ Esters Library Boronic_Acids->Cross_Coupling Biological_Screening Biological Screening (e.g., Kinase Assays) Compound_Library->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Drug discovery workflow utilizing this compound.

References

An In-depth Technical Guide to 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,7-Dibromo-1,5-naphthyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical properties, outlines a representative synthetic protocol, and explores its applications in the development of novel therapeutics and advanced materials.

Core Molecular Information

This compound is a halogenated aromatic heterocycle. The presence of two bromine atoms on the naphthyridine core provides reactive handles for a variety of cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecular architectures.

Molecular Formula: C₈H₄Br₂N₂[1]

Chemical Structure: this compound chemical structure

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 287.94 g/mol [1]
CAS Number 17965-72-9[1][2]
Physical Form Solid
Purity Typically ≥98%
Storage Temperature Room temperature, under inert atmosphere
InChI Key BHEMSCKUFBIJTI-UHFFFAOYSA-N[1]

Synthetic Protocols

Representative Experimental Protocol: Bromination of a 1,5-Naphthyridine Derivative

This protocol is adapted from the synthesis of a similar dibrominated 1,5-naphthyridine derivative and serves as a general guideline.[3] Researchers should optimize the conditions for their specific starting materials and scale.

Materials:

  • 1,5-dialkyl-1,5-naphthyridine-2,6-dione (or a similar 1,5-naphthyridine precursor)

  • Bromine (Br₂) or N-bromosuccinimide (NBS)

  • An appropriate solvent (e.g., chloroform, acetic acid)

  • Sodium thiosulfate solution (for quenching)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve the 1,5-naphthyridine precursor in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Brominating Agent: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Work-up: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5][6][7]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of functionalized 1,5-naphthyridines, highlighting the role of this compound as a key intermediate.

Synthesis_Workflow Start 1,5-Naphthyridine Precursor Bromination Bromination (e.g., with Br2 or NBS) Start->Bromination Dibromo This compound Bromination->Dibromo Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Dibromo->Coupling End Functionalized 1,5-Naphthyridine Derivatives Coupling->End

Caption: Synthetic utility of this compound.

Applications in Research and Drug Development

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3][8][9][10][11] Derivatives of 1,5-naphthyridine have shown a wide range of therapeutic potential, including anticancer, antileishmanial, and kinase inhibitory activities.[11][12]

This compound serves as a crucial starting material for accessing a diverse library of 3,7-disubstituted 1,5-naphthyridine derivatives through various metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Signaling Pathway Context: A Conceptual Framework

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are designed to interact with various biological targets. For instance, substituted 1,5-naphthyridines have been investigated as inhibitors of enzymes like DNA topoisomerase, which are critical in cancer cell proliferation.[12] The general approach in drug design involves modifying the core scaffold to achieve high affinity and selectivity for a specific target within a pathological pathway.[13][14][15]

The following diagram illustrates a conceptual workflow for a drug discovery process utilizing this compound.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Dibromo This compound Library Library of 3,7-Disubstituted 1,5-Naphthyridine Derivatives Dibromo->Library Parallel Synthesis Screening High-Throughput Screening (e.g., Kinase Assays, Cell Viability) Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compounds SAR->Lead Further_Dev Therapeutic Candidate Lead->Further_Dev Preclinical & Clinical Development

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized 1,5-naphthyridine derivatives. Its utility in medicinal chemistry and materials science is well-established, providing a robust platform for the development of novel compounds with diverse applications. The synthetic accessibility and reactivity of this compound ensure its continued importance in academic and industrial research.

References

An In-depth Technical Guide to 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3,7-Dibromo-1,5-naphthyridine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide covers its chemical properties, potential synthetic routes, and prospective biological activities, supported by detailed experimental protocols and logical workflow diagrams.

Core Compound Properties

This compound is a halogenated aromatic heterocycle. The presence of two bromine atoms on the naphthyridine core significantly influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₄Br₂N₂
Molecular Weight 287.94 g/mol
CAS Number 17965-72-9
Appearance Solid (form may vary)
Purity Typically available at ≥95%
Storage Store in a sealed container under inert atmosphere at room temperature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic approach involves the bromination of a 1,5-naphthyridine precursor. A representative protocol, based on the synthesis of a related compound, 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione, is outlined below.[1][2]

Representative Synthesis Protocol: Bromination of a 1,5-Naphthyridine Precursor

This protocol describes a general method for the bromination of a 1,5-naphthyridine derivative, which can be adapted for the synthesis of this compound from a suitable precursor like 1,5-naphthyridine or a substituted analogue.

Materials:

  • 1,5-naphthyridine precursor (e.g., 1,5-naphthyridine-2,6-dione)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • An appropriate solvent (e.g., acetic acid, chloroform)

  • Stirring apparatus

  • Reaction vessel

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the 1,5-naphthyridine precursor in a suitable solvent within the reaction vessel.

  • Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (e.g., bromine or NBS) to the solution while stirring. The reaction may be performed at room temperature or with gentle heating, depending on the reactivity of the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any excess brominating agent. This can be achieved by adding a reducing agent like sodium thiosulfate solution.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using a suitable technique, such as column chromatography on silica gel, to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_synthesis Synthetic Workflow start Start: 1,5-Naphthyridine Precursor dissolution Dissolution in Solvent start->dissolution bromination Addition of Brominating Agent (Br₂ or NBS) dissolution->bromination monitoring Reaction Monitoring (TLC/LC-MS) bromination->monitoring workup Quenching and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Drug Development Applications

The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is limited, its structural similarity to other biologically active 1,5-naphthyridines suggests potential applications in several therapeutic areas.

Anticancer Potential

Many naphthyridine derivatives have been investigated for their anticancer properties. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

Representative Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_assay MTT Assay Workflow start Start: Seed Cells treatment Treat with this compound start->treatment incubation Incubate treatment->incubation mtt Add MTT Reagent incubation->mtt solubilization Add Solubilization Solution mtt->solubilization readout Measure Absorbance solubilization->readout analysis Data Analysis (IC₅₀ determination) readout->analysis

Workflow for assessing in vitro cytotoxicity using the MTT assay.
Kinase Inhibition

Derivatives of 1,5-naphthyridine have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Potential targets include the TGF-β type I receptor (ALK5) and Phosphoinositide 3-kinase (PI3K).

Representative Experimental Protocol: TGF-β Type I Receptor (ALK5) Kinase Assay

This protocol describes a method to measure the inhibitory activity of a compound against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates

  • Luminometer

Procedure:

  • Reaction Setup: In a microplate, combine the ALK5 enzyme, the test compound (this compound at various concentrations), and the kinase buffer.

  • Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Interactions

Based on the known activities of related 1,5-naphthyridine compounds, this compound could potentially modulate key cellular signaling pathways implicated in cell growth, proliferation, and survival.

Potential Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a major focus of anticancer drug development.

G cluster_pathway Potential PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor This compound Inhibitor->PI3K inhibits

Hypothesized inhibition of the PI3K/Akt signaling pathway.

This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound and its analogues as potential therapeutic agents. The provided protocols and diagrams offer a starting point for experimental design and hypothesis generation in the exciting field of naphthyridine chemistry and pharmacology.

References

In-Depth Technical Guide to 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,7-Dibromo-1,5-naphthyridine, a key intermediate in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂N₂.[1][2][3] It is a solid at room temperature and is primarily used as a building block in the synthesis of more complex molecules.[2] While extensive experimental data is not publicly available, the following tables summarize its known and predicted physical properties.

Table 1: General and Computed Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄Br₂N₂[1][2][3]
Molecular Weight 287.94 g/mol [1][2]
Appearance Solid[2]
CAS Number 17965-72-9[1][2]
Predicted Boiling Point 326.9 ± 37.0 °C at 760 mmHg
Purity Typically ≥98% (commercial sources)[2]
Storage Inert atmosphere, room temperature[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its synthesis can be inferred from general methods for the preparation of 1,5-naphthyridine derivatives and subsequent halogenation.

A plausible synthetic route involves the bromination of a 1,5-naphthyridine precursor. The bromination of 1,5-naphthyridine derivatives can be achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).[4] The synthesis of the parent 1,5-naphthyridine ring can be accomplished through various methods, including the Skraup reaction, which involves the reaction of 3-aminopyridine with glycerol.[4]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dibrominated 1,5-naphthyridine derivative.

Synthesis_Workflow cluster_0 1,5-Naphthyridine Core Synthesis cluster_1 Bromination Start 3-Aminopyridine + Glycerol Reaction1 Skraup Reaction (e.g., H₂SO₄, oxidant) Start->Reaction1 Intermediate1 1,5-Naphthyridine Reaction1->Intermediate1 Reaction2 Bromination (e.g., Br₂ or NBS) Intermediate1->Reaction2 Product This compound Reaction2->Product

Caption: Generalized workflow for the synthesis of this compound.

Characterization and Analytical Protocols

The structural confirmation of this compound relies on standard analytical techniques employed in organic chemistry. While specific experimental protocols for this compound are not detailed in the literature, generalized procedures are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would be essential for confirming the positions of the bromine atoms on the naphthyridine core.

  • Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.

  • Data Acquisition: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Spectra: The ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substituted naphthyridine ring. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. Spectral data for this compound is available from commercial suppliers such as ChemicalBook.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Technique: High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide the exact mass of the molecule, confirming its molecular formula.

  • Expected Results: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms. Predicted m/z values for various adducts are available in public databases.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation: The IR spectrum can be obtained from a solid sample using techniques such as KBr pellet or attenuated total reflectance (ATR).

  • Expected Spectra: The spectrum would show characteristic absorption bands for C-H and C=N stretching and bending vibrations within the aromatic naphthyridine ring system. IR spectral data is also available from commercial sources.[5]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

  • Protocol: This would involve growing a suitable single crystal of this compound from an appropriate solvent. The crystal would then be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules. The two bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. This makes it a valuable intermediate for the development of novel compounds with potential applications in:

  • Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates.

  • Materials Science: For the creation of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Ligand Synthesis: For the preparation of ligands for coordination chemistry and catalysis.

This technical guide provides a summary of the currently available information on the physical properties of this compound. Further experimental work is required to fully characterize this compound, including the determination of its melting point, solubility, and a detailed, optimized synthesis protocol.

References

3,7-Dibromo-1,5-naphthyridine: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dibromo-1,5-naphthyridine is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive bromine atoms at the 3- and 7-positions, makes it an exceptionally versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The 1,5-naphthyridine core is a recognized pharmacophore, and its derivatives have been investigated for a wide array of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2][3]

Chemical Structure and Properties

The fundamental structure of this compound consists of two fused pyridine rings, a scaffold known as 1,5-naphthyridine or pyridopyridine, substituted with bromine atoms at the C3 and C7 positions.[4]

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₈H₄Br₂N₂
IUPAC Name This compound
CAS Number 17965-72-9
Molecular Weight 287.94 g/mol
Monoisotopic Mass 285.87412 Da
SMILES C1=C(C=NC2=C1N=CC(=C2)Br)Br
InChIKey BHEMSCKUFBIJTI-UHFFFAOYSA-N
Physical Form Solid
Purity (typical) ≥98%
Storage Conditions Inert atmosphere, room temperature

Spectroscopic Data

Table 2: Predicted and Representative Spectroscopic Data

Technique Data
¹H NMR Aromatic protons expected in the δ 7.5-9.0 ppm range.
¹³C NMR Aromatic carbons expected in the δ 120-160 ppm range.
Mass Spec (EI) Molecular ion peak (M⁺) expected at m/z ~286, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).

Synthesis and Reactivity

The synthesis of the 1,5-naphthyridine core can be achieved through various classical methods, such as the Skraup reaction, which involves the reaction of a 3-aminopyridine with glycerol.[4] Subsequent halogenation is a common strategy to introduce reactive handles for further functionalization.

Experimental Protocol: General Bromination (Illustrative)

While a specific protocol for the direct synthesis of this compound was not found in the provided search results, a general approach would involve the bromination of the parent 1,5-naphthyridine. A representative procedure for the bromination of a 1,5-naphthyridine derivative involves using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[4]

Materials:

  • 1,5-Naphthyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or Acetic acid (solvent/catalyst)

  • Inert solvent (e.g., Dichloromethane, Acetonitrile)

  • Sodium bicarbonate or Sodium hydroxide solution (for workup)

  • Sodium sulfate or Magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,5-naphthyridine in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the reaction mixture in an ice bath.

  • Slowly add the brominating agent (e.g., 2.2 equivalents of NBS for dibromination) portion-wise. If using bromine, it would be added dropwise as a solution in the reaction solvent.

  • Allow the reaction to stir at a controlled temperature (from 0 °C to reflux, depending on the reactivity) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product into an organic solvent (e.g., Dichloromethane or Ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Core Reactivity: A Gateway to Molecular Diversity

The true value of this compound in drug discovery lies in the reactivity of its carbon-bromine bonds. These positions are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the dibromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Reacting this compound with primary or secondary amines under palladium catalysis provides access to a diverse range of amino-substituted naphthyridines. These amino groups can serve as crucial hydrogen bond donors or acceptors for target protein engagement.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity. Its rigid nature helps to pre-organize appended functional groups in a defined three-dimensional space, which can lead to high-affinity binding to biological targets such as protein kinases.[6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

This compound serves as a key intermediate in the synthesis of kinase inhibitors by allowing for the strategic introduction of substituents that can interact with specific regions of the kinase ATP-binding site.

Logical Workflow: Synthesis of a Generic Kinase Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a hypothetical disubstituted 1,5-naphthyridine-based kinase inhibitor starting from this compound. This process typically involves sequential, site-selective cross-coupling reactions.

G A This compound B Suzuki Coupling (R1-B(OH)2, Pd catalyst, Base) A->B Step 1 C 3-Bromo-7-(R1)-1,5-naphthyridine (Monosubstituted Intermediate) B->C D Buchwald-Hartwig Amination (R2-NH2, Pd catalyst, Base) C->D Step 2 E 3-(R2-Amino)-7-(R1)-1,5-naphthyridine (Final Kinase Inhibitor) D->E F Purification and Characterization E->F G Biological Screening (Kinase Assays) F->G

Caption: Synthetic workflow for a kinase inhibitor from this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Generic)

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction with this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired coupled product.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. Its utility is primarily defined by the ability to undergo selective functionalization at the 3- and 7-positions through modern cross-coupling chemistry. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical space and the development of novel therapeutics targeting a range of diseases. Future research will likely continue to expand the library of bioactive molecules derived from this important scaffold.

References

A Technical Guide to the Discovery and History of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, history, and foundational synthesis of the 1,5-naphthyridine scaffold. As a privileged heterocyclic structure, 1,5-naphthyridine and its derivatives are of significant interest in medicinal chemistry and materials science, demonstrating a wide array of biological activities and applications.[1][2][3]

Introduction: The Naphthyridine Family

Naphthyridines, also known as pyridopyridines, are a class of aromatic heterocyclic compounds consisting of two fused pyridine rings.[1][4] They are diazanaphthalene isomers, with six possible arrangements for the nitrogen atoms, giving rise to 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines.[1] The name for this class of compounds was first proposed in 1893 by Arnold Reissert, who synthesized the first derivative, a 1,8-naphthyridine.[1][5] It wasn't until 1927 that the parent, unsubstituted 1,5-naphthyridine was synthesized, completing the foundational set of these important scaffolds.[4]

The 1,5-naphthyridine core is of particular importance in drug discovery, serving as the scaffold for compounds with antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[3][6] Naturally occurring 1,5-naphthyridine derivatives are found primarily as canthinone-type alkaloids in plants and fungi, which have shown promising antibacterial and anticancer effects.[7][8]

Foundational Synthetic Strategies

The construction of the 1,5-naphthyridine ring system has been achieved through several key cyclization and cycloaddition reactions. The earliest and most fundamental of these is the Skraup synthesis.

The Skraup Synthesis

The classic and most straightforward method for synthesizing the 1,5-naphthyridine core is the Skraup reaction.[1][3] This reaction involves the cyclization of a 3-aminopyridine derivative with glycerol. The process is typically carried out in the presence of an acid catalyst and an oxidizing agent.

General Protocol Overview: A mixture of a substituted 3-aminopyridine, glycerol, and an oxidizing agent (such as iodine, MnO₂, or NaNO₂) is heated, often in the presence of a solvent like a dioxane/water mixture.[1] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aminopyridine to the acrolein, cyclization, and finally, oxidation to form the aromatic 1,5-naphthyridine ring. For example, 3-amino-6-picoline can be readily converted to 2-methyl-1,5-naphthyridine via a Skraup reaction.[9]

Note on Experimental Protocols: Detailed, step-by-step experimental protocols for specific derivatives can be found in the cited literature. The general description provided here serves as a high-level overview of the methodology. Researchers should consult primary sources for precise quantities, reaction times, and safety procedures.

Other Key Synthetic Methodologies

Over the years, synthetic strategies have evolved to allow for greater substitution and functionalization of the 1,5-naphthyridine core.

  • Friedländer Synthesis: This method is commonly used for producing fused 1,5-naphthyridines, such as benzo[b][1][8]naphthyridines, by reacting 3-aminoquinoline derivatives with carbonyl compounds.[10]

  • Cyclization with Meldrum's Acid: This approach involves the reaction of a 3-aminopyridine derivative with Meldrum's acid, which upon intramolecular cyclization at high temperatures (e.g., in Dowtherm A at 250 °C), yields 4-hydroxy-1,5-naphthyridine derivatives.[1]

  • Aza-Diels-Alder Reactions: This cycloaddition strategy has been employed to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridines, which can then be aromatized to yield the corresponding 1,5-naphthyridine derivatives.[1]

  • Heck Reaction and Cyclization: Modern approaches include cross-coupling reactions followed by cyclization. For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine using a Heck reaction with methyl acrylate, followed by a cyclization step.[1]

Quantitative Data: Synthesis of 1,5-Naphthyridine Derivatives

The following table summarizes quantitative data for select synthesis reactions of 1,5-naphthyridine derivatives, providing a comparison of different methodologies and their efficiencies.

Starting Material(s)Reaction Type/ConditionsProductReported YieldReference
3-Aminopyridine, GlycerolSkraup Synthesis (Iodine catalyst)1,5-NaphthyridineGood[1]
3-Amino-4-methylpyridine, AcetaldehydeSkraup-type Synthesis2,8-Dimethyl-1,5-naphthyridineNot specified[1]
2-Chloro-3,5-diaminopyridine, HexafluoroacetylacetoneMontmorillonite K10 catalyst2-Chloro-4-(trifluoromethyl)-1,5-naphthyridin-8-amineNot specified[1]
3-Aminopyridine, Meldrum's acidCyclization in Dowtherm A1,5-Naphthyridin-4-olGood[1]
2-Bromo-6-fluoropyridin-3-amine, Methyl acrylateHeck Reaction, then Cyclization (PBu₃/AcOH)Methyl 5-fluoro-1,5-naphthyridine-2-carboxylateExcellent[1]

Visualized Workflow: The Skraup Synthesis

While this platform cannot generate visual diagrams directly, the following logical workflow describes the Skraup synthesis process, which can be used to create a flowchart diagram using Graphviz or other software.

Disclaimer: The following DOT script block is a textual representation intended to guide the creation of a diagram. It cannot be rendered here.

Skraup_Synthesis start Start: Synthesis Initiation reactants Inputs: - 3-Aminopyridine - Glycerol - Oxidizing Agent (e.g., Iodine) - Acid Catalyst start->reactants heating Process 1: Heating (e.g., Reflux in Dioxane/Water) reactants->heating acrolein Intermediate Step: Glycerol dehydrates to Acrolein heating->acrolein michael Process 2: Michael Addition (Aminopyridine attacks Acrolein) acrolein->michael cyclization Process 3: Intramolecular Cyclization michael->cyclization oxidation Process 4: Oxidation (Dehydrogenation to form aromatic ring) cyclization->oxidation product Output: 1,5-Naphthyridine Derivative oxidation->product end End product->end

A logical workflow for the Skraup synthesis of 1,5-naphthyridines.

Evolution to Medicinal Chemistry Applications

The development of diverse synthetic routes has enabled extensive exploration of 1,5-naphthyridines in medicinal chemistry. The rigid, planar structure of the scaffold makes it an ideal platform for interacting with biological targets. A notable example is the identification of 1,5-naphthyridine derivatives as potent and selective inhibitors of the TGF-beta type I receptor (ALK5), a key target in fibrosis and cancer research.[9][11][12] Optimization of an initial screening hit led to compounds with nanomolar inhibitory concentrations (IC₅₀) against ALK5, demonstrating the scaffold's value in modern drug development.[11][12]

Conclusion

From its first synthesis in the early 20th century, the 1,5-naphthyridine core has evolved from a chemical curiosity to a cornerstone scaffold in synthetic and medicinal chemistry. The foundational Skraup synthesis paved the way for more advanced and versatile methodologies, allowing for the creation of complex derivatives. The continued exploration of this scaffold promises to yield novel therapeutics and functional materials, underscoring the enduring importance of its discovery and chemical history.

References

Methodological & Application

Synthesis of 3,7-Dibromo-1,5-naphthyridine from 3-Aminopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,7-Dibromo-1,5-naphthyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-aminopyridine. The synthesis is a two-step process involving the construction of the 1,5-naphthyridine core via the Skraup reaction, followed by a regioselective bromination.

Introduction

1,5-Naphthyridine and its derivatives are important heterocyclic scaffolds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of bromine atoms at the 3- and 7-positions provides key handles for further functionalization through cross-coupling reactions, enabling the development of novel therapeutic agents and functional materials. This protocol outlines a reliable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

Step 1: Skraup Reaction for the Synthesis of 1,5-Naphthyridine

Step 1: Skraup Reaction

Step 2: Bromination of 1,5-Naphthyridine

Step 2: Bromination

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsProductTypical Yield (%)
1Skraup Reaction3-Aminopyridine, Glycerol, Sodium m-nitrobenzenesulfonate, Sulfuric acid1,5-Naphthyridine45-50[1]
2Bromination1,5-Naphthyridine, Bromine, Acetic acidThis compoundNot explicitly reported, but feasible based on similar reactions.

Physicochemical Properties of this compound

PropertyValue
CAS Number 17965-72-9
Molecular Formula C₈H₄Br₂N₂
Molecular Weight 287.94 g/mol
Appearance Solid

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Bromine and sulfuric acid are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 1,5-Naphthyridine via Skraup Reaction

This protocol is adapted from the general conditions for the Skraup synthesis of 1,5-naphthyridines, utilizing sodium m-nitrobenzenesulfonate as the oxidizing agent for improved yield and reproducibility.[1]

Materials:

  • 3-Aminopyridine

  • Glycerol (anhydrous)

  • Sodium m-nitrobenzenesulfonate

  • Concentrated Sulfuric Acid (98%)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • To this mixture, add anhydrous glycerol, followed by the portion-wise addition of sodium m-nitrobenzenesulfonate, ensuring the temperature is kept under control.

  • After the addition is complete, slowly heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. The reaction is typically vigorous, so careful heating is crucial.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to manage the heat generated.

  • Extract the aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1,5-naphthyridine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the established methods for the bromination of naphthyridine rings.[1]

Materials:

  • 1,5-Naphthyridine

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 1,5-naphthyridine in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The amount of bromine should be slightly more than 2 molar equivalents.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Bromination start1 3-Aminopyridine + Glycerol + Na m-nitrobenzenesulfonate + H₂SO₄ reaction1 Heating (140-150°C) start1->reaction1 Reaction workup1 Quenching with ice, Neutralization (NaOH), Extraction (DCM) reaction1->workup1 Work-up purification1 Vacuum Distillation or Column Chromatography workup1->purification1 Purification product1 1,5-Naphthyridine purification1->product1 start2 1,5-Naphthyridine + Bromine + Acetic Acid product1->start2 Intermediate reaction2 Stirring at RT start2->reaction2 Reaction workup2 Quenching (Na₂S₂O₃), Neutralization (NaHCO₃), Extraction (DCM) reaction2->workup2 Work-up purification2 Recrystallization or Column Chromatography workup2->purification2 Purification product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

The logical progression from the starting material to the final product is illustrated below.

Logical_Relationship SM 3-Aminopyridine INT 1,5-Naphthyridine SM->INT Skraup Reaction (Cyclization) FP This compound INT->FP Electrophilic Bromination

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,5-naphthyridine derivatives utilizing the Skraup synthesis and its modifications. The 1,5-naphthyridine scaffold is a significant pharmacophore in drug discovery, and the Skraup synthesis offers a classic and adaptable method for its construction.

Introduction

The Skraup synthesis is a well-established cyclization reaction used to synthesize quinolines and their aza-analogs, such as the 1,5-naphthyridines. The reaction typically involves the treatment of an amino-substituted aromatic or heteroaromatic compound with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative serves as the key starting material. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation lead to the formation of the bicyclic 1,5-naphthyridine ring system.

This methodology is valued for its use of readily available starting materials. However, the classical Skraup reaction can be exothermic and sometimes difficult to control.[3][4] Consequently, various modifications have been developed to improve yields, reproducibility, and safety. These modifications often involve the use of milder oxidizing agents, alternative catalysts, or the replacement of glycerol with α,β-unsaturated aldehydes or ketones.[1][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Skraup and modified Skraup syntheses of 1,5-naphthyridine derivatives, providing a comparative overview of different reaction strategies.

Table 1: Skraup Synthesis of Substituted 1,5-Naphthyridines using α,β-Unsaturated Aldehydes and Ketones

Starting Material (3-Aminopyridine Derivative)Carbonyl CompoundProductYield (%)Reference
3-Aminopyridine2-Methylpropenal3-Methyl-1,5-naphthyridine30%[6]
3-AminopyridineMethyl vinyl ketone4-Methyl-1,5-naphthyridine11%[6]
3-Amino-4-methylpyridineAcetaldehyde2,8-Dimethyl-1,5-naphthyridineNot Reported[1]

Table 2: Modified Skraup Synthesis with Different Oxidizing Agents

Starting MaterialCarbonyl SourceOxidizing Agent/CatalystProductYield (%)Reference
3-Aminopyridine DerivativesGlycerolm-NO2PhSO3Na1,5-Naphthyridine Derivatives45-50%[1]
3-Aminopyridines2-Alkenyl aldehyde or ketoneFerrous sulfate (Green vitriol)Poly-substituted 1,5-naphthyridinesNot specified[7]
3-AminopyridineGlycerolIodine in dioxane/water1,5-NaphthyridineGood results[1]
3-AminopyridineGlycerolNaNO₂, KI, KIO₃, MnO₂, or KMnO₄1,5-NaphthyridineNot specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the Skraup synthesis of 1,5-naphthyridine derivatives.

Protocol 1: General Procedure for the Skraup Synthesis of 1,5-Naphthyridines using Glycerol (Classical Conditions)

This protocol is a generalized procedure based on the classical Skraup synthesis of quinolines, adapted for 1,5-naphthyridines.

Materials:

  • Substituted 3-aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., nitrobenzene, arsenic acid, or sodium m-nitrobenzenesulfonate)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution (for workup)

  • Organic solvent for extraction (e.g., diethyl ether, chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the substituted 3-aminopyridine, glycerol, and the chosen oxidizing agent.

  • If the reaction is known to be vigorous, add a catalytic amount of ferrous sulfate.

  • With cooling and vigorous stirring, slowly and cautiously add concentrated sulfuric acid to the mixture.

  • After the addition is complete, heat the reaction mixture to the desired temperature (typically between 130-160 °C) for several hours (ranging from 2 to 20 hours).[7] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. The pH should be adjusted to be neutral or slightly basic.

  • The crude product may precipitate at this stage and can be collected by filtration.

  • If the product does not precipitate, perform an extraction with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol 2: Modified Skraup Synthesis of a Fused Benzo[b][1][2]naphthyridin-10-one Derivative

This protocol describes a modified Skraup synthesis to prepare a more complex, fused 1,5-naphthyridine system.[5]

Materials:

  • 2,6-Dichloro-3-nitrobenzoic acid

  • 6-Methoxy-3-pyridinamine

  • Concentrated Sulfuric Acid

Procedure:

  • Step 1: Amine Addition

    • Heat a mixture of 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine at 75 °C to obtain 6-chloro-2-[(6-methoxy-3-pyridyl)amino]-3-nitrobenzoic acid.[5]

  • Step 2: Cyclization

    • Heat the product from Step 1 in concentrated sulfuric acid at 100 °C to effect cyclization.[5]

    • This will yield the 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1][2]naphthyridin-10-one.[5]

  • Workup and Purification:

    • Follow a similar workup procedure as described in Protocol 1 (ice quenching, neutralization, and extraction/filtration) to isolate the product.

    • Purify the product as necessary, for example, by recrystallization from a suitable solvent.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the Skraup synthesis of 1,5-naphthyridine derivatives.

Skraup_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine 3-Aminopyridine, Glycerol, Oxidizing Agent, and Sulfuric Acid start->reagents heat Heat Mixture (e.g., 130-160 °C) reagents->heat cool Cool to RT heat->cool quench Quench with Ice cool->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the Skraup synthesis.

Skraup_Mechanism cluster_acrolein Acrolein Formation cluster_addition Michael Addition cluster_cyclization Cyclization & Aromatization glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄, Heat (-2H₂O) intermediate1 Michael Adduct acrolein->intermediate1 aminopyridine 3-Aminopyridine aminopyridine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Electrophilic Cyclization dihydro Dihydro-1,5-naphthyridine intermediate2->dihydro Dehydration naphthyridine 1,5-Naphthyridine dihydro->naphthyridine Oxidation

Caption: Reaction mechanism of the Skraup synthesis.

References

Application Notes and Protocols for the Friedländer Annulation in the Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedländer annulation for the synthesis of substituted 1,5-naphthyridines, a key scaffold in medicinal chemistry. This document includes detailed experimental protocols, a summary of reaction conditions and yields, and visualizations of the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.

Introduction to the Friedländer Annulation for 1,5-Naphthyridines

The Friedländer annulation is a classic and versatile condensation reaction used for the synthesis of quinolines and their aza-analogs, such as the 1,5-naphthyridines.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] For the synthesis of 1,5-naphthyridines, a substituted 3-aminopyridine-4-carbaldehyde or ketone serves as the key starting material. The reaction can be catalyzed by acids or bases and often proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the final 1,5-naphthyridine ring system.[2] The versatility of this method allows for the introduction of a wide range of substituents, making it a valuable tool in the synthesis of diverse compound libraries for drug discovery.

Substituted 1,5-naphthyridines are of significant interest in drug development due to their diverse pharmacological activities. They have been identified as potent inhibitors of various kinases, including the transforming growth factor-beta (TGF-β) type I receptor (ALK5) and cyclin-dependent kinase 5 (CDK5), which are implicated in diseases such as cancer and neurodegenerative disorders.[3][4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the Friedländer synthesis of substituted 1,5-naphthyridines, providing a comparative overview for reaction optimization.

Starting MaterialsActive Methylene CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
3-Aminopyridine-4-carbaldehydeEthyl acetoacetatePiperidine/EthanolReflux675-85[1]
3-Aminopyridine-4-carbaldehydeAcetylacetoneNaOH/Water100480-90[1]
3-Amino-2-chloropyridine-4-carbaldehydeCyclohexanoneKOH/EthanolReflux865-75[5]
3-Aminopyridine-4-carbaldehydeMalononitrilePiperidine/MethanolReflux3>90[6]
1-(3-Aminopyridin-4-yl)ethan-1-oneEthyl benzoylacetateAcetic acid1201270-80[7]
3-Aminopyridine-4-carbaldehydePhenylacetonitrileSodium ethoxide/EthanolReflux585-95[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Friedländer Synthesis of Ethyl 2-Methyl-1,5-naphthyridine-3-carboxylate

This protocol describes a typical base-catalyzed Friedländer annulation using 3-aminopyridine-4-carbaldehyde and ethyl acetoacetate.

Materials:

  • 3-Aminopyridine-4-carbaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography elution

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyridine-4-carbaldehyde (1.22 g, 10 mmol).

  • Add absolute ethanol (40 mL) and stir until the starting material is completely dissolved.

  • To the solution, add ethyl acetoacetate (1.43 g, 11 mmol).

  • Add piperidine (0.5 mL, 5 mol%) to the reaction mixture.

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After 6 hours, or upon completion as indicated by TLC, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-methyl-1,5-naphthyridine-3-carboxylate as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Friedländer Synthesis of 2-Phenyl-1,5-naphthyridine

This protocol details an acid-catalyzed approach for the synthesis of a substituted 1,5-naphthyridine.

Materials:

  • 3-Aminopyridine-4-carbaldehyde

  • Acetophenone

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 3-aminopyridine-4-carbaldehyde (1.22 g, 10 mmol) in glacial acetic acid (20 mL).

  • Add acetophenone (1.32 g, 11 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water (100 mL).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to afford pure 2-phenyl-1,5-naphthyridine.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Mandatory Visualizations

Friedländer Annulation Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base Formation First 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine-4-carbaldehyde A Aldol Condensation 3-Aminopyridine-4-carbaldehyde->A Base or Acid Catalyst D Schiff Base Formation 3-Aminopyridine-4-carbaldehyde->D Base or Acid Catalyst Active Methylene Compound Active Methylene Compound Active Methylene Compound->A Active Methylene Compound->D B Cyclization (Dehydration) A->B C Dehydration B->C Substituted 1,5-Naphthyridine Substituted 1,5-Naphthyridine C->Substituted 1,5-Naphthyridine E Intramolecular Aldol Reaction D->E F Dehydration E->F F->Substituted 1,5-Naphthyridine

Caption: General mechanism of the Friedländer annulation for 1,5-naphthyridine synthesis.

Experimental Workflow

Experimental_Workflow start Start: Reactant Preparation reaction Friedländer Annulation (Heating with Catalyst) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for the synthesis of 1,5-naphthyridines.

TGF-β Signaling Pathway Inhibition

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Proliferation, Differentiation, etc.) SMAD_complex->Transcription Translocates & Regulates Inhibitor Substituted 1,5-Naphthyridine (e.g., RepSox) Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β signaling pathway by a substituted 1,5-naphthyridine.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the 1,5-naphthyridine skeleton. This document provides detailed application notes and experimental protocols for the Suzuki coupling reactions of 3,7-Dibromo-1,5-naphthyridine, a key intermediate for the synthesis of novel disubstituted 1,5-naphthyridine derivatives.

The symmetrical nature of this compound allows for both mono- and di-functionalization, providing access to a diverse range of molecular architectures. The regioselectivity of the reaction can be controlled by modulating the reaction conditions, offering a strategic advantage in the synthesis of complex molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime 3-Aryl-7-bromo-1,5-naphthyridine or 3,7-Diaryl-1,5-naphthyridine (Ar-Ar') ArPdAr_prime->ArAr_prime ArX This compound (Ar-X) ArX->ArPdX Ar_prime_B Arylboronic Acid (Ar'-B(OR)2) Ar_prime_B->ArPdX Base Base (e.g., K2CO3, Cs2CO3) Base->ArPdX Product_out

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Application Notes

The Suzuki coupling of this compound can be tailored to achieve either mono- or di-arylation by careful selection of the reaction parameters.

  • Mono-arylation: To achieve selective mono-coupling, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the dibromonaphthyridine or a limiting amount of the boronic acid can favor the formation of the mono-arylated product. The choice of a less reactive boronic acid or milder reaction conditions (lower temperature, shorter reaction time) can also enhance selectivity.

  • Double-arylation: For the synthesis of 3,7-diaryl-1,5-naphthyridines, an excess of the boronic acid (typically 2.2 to 2.5 equivalents) is employed to drive the reaction to completion. Higher reaction temperatures and longer reaction times are generally required for the second coupling step.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for a successful coupling. While Pd(PPh₃)₄ is a commonly used catalyst, modern catalyst systems involving bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's palladacycle precatalysts often provide higher yields and broader substrate scope, particularly for challenging heteroaryl halides.

  • Base and Solvent: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of solvent is also important, with common systems being mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Anhydrous conditions can also be employed with certain catalyst systems.

  • Arylboronic Acid Scope: A wide range of electronically and sterically diverse aryl- and heteroarylboronic acids can be successfully coupled with this compound. Electron-rich boronic acids tend to react faster, while electron-deficient and sterically hindered boronic acids may require more forcing conditions.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono- and double-Suzuki coupling reactions of this compound based on analogous reactions with similar substrates.

Table 1: Reaction Conditions for Mono-Suzuki Coupling of this compound

EntryArylboronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acid (1.1)Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901270-85
24-Methoxyphenylboronic acid (1.1)Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001675-90
33-Chlorophenylboronic acid (1.2)Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)DMF1101865-80

Table 2: Reaction Conditions for Double-Suzuki Coupling of this compound

EntryArylboronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acid (2.2)Pd(PPh₃)₄ (5)-K₂CO₃ (4.0)1,4-Dioxane/H₂O (4:1)1002460-75
24-Tolylboronic acid (2.5)PdCl₂(dppf) (5)-K₃PO₄ (4.0)Toluene1102465-80
32-Thienylboronic acid (2.2)Pd₂(dba)₃ (3)XPhos (6)Cs₂CO₃ (5.0)DMF1203655-70

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, and Base in a Flask start->reagents degas Degas the Solvent and Add to the Flask reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: General Experimental Workflow for Suzuki Coupling Reactions.
Protocol 1: Mono-Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-7-bromo-1,5-naphthyridine.

Protocol 2: Double-Suzuki Coupling of this compound with 4-Tolylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Tolylboronic acid (2.5 mmol, 2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)

  • Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-tolylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed toluene to the flask.

  • Add the PdCl₂(dppf) catalyst to the reaction mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,7-di(4-tolyl)-1,5-naphthyridine.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of mono- and di-arylated 1,5-naphthyridines from this compound. The protocols and application notes provided herein offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Careful consideration of the reaction parameters, including stoichiometry, catalyst system, base, and solvent, is essential for achieving the desired products in high yields and purity.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl or heteroaryl halides and pseudohalides, offering a versatile and efficient route to a wide array of amino-substituted aromatic compounds.[2] For drug development professionals and medicinal chemists, the 1,5-naphthyridine scaffold is of significant interest due to its prevalence in biologically active molecules. The ability to selectively introduce amino functionalities at specific positions, such as the C3 and C7 positions of 3,7-dibromo-1,5-naphthyridine, opens up avenues for the synthesis of novel compounds with potential therapeutic applications.

These application notes provide detailed protocols for the selective mono- and di-amination of this compound, a key intermediate for the synthesis of diverse libraries of substituted 1,5-naphthyridine derivatives. The protocols are based on established methodologies for the Buchwald-Hartwig amination of related dihaloheterocycles and are intended to serve as a practical guide for researchers in the field.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the aminated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction, as it influences the rate of each step in the catalytic cycle and can prevent the formation of undesired side products. Bulky, electron-rich phosphine ligands are commonly employed to promote the desired reductive elimination.

Experimental Protocols

The following protocols provide a general framework for the selective mono- and di-amination of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base or ligand) may be necessary for specific amine substrates.

Materials and Reagents
  • This compound

  • Palladium precursor (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Primary or secondary amine

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and purification supplies

Protocol 1: Selective Mono-amination of this compound

This protocol is designed to favor the formation of the mono-aminated product by using a controlled stoichiometry of the amine.

Reaction Setup:

Caption: Workflow for the selective mono-amination of this compound.

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) and the amine (1.1 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated 1,5-naphthyridine derivative.

Protocol 2: Di-amination of this compound

This protocol is designed for

References

Application Notes and Protocols: Sonogashira Coupling of 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the Sonogashira cross-coupling reaction of 3,7-Dibromo-1,5-naphthyridine. The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This transformation is of significant interest in medicinal chemistry and materials science. The resulting 3,7-dialkynyl-1,5-naphthyridine scaffolds are crucial building blocks for synthesizing novel compounds with potential therapeutic applications, including as kinase inhibitors for diseases like malaria.[3][4]

The protocol outlines the use of a palladium catalyst and a copper(I) co-catalyst under basic, anhydrous conditions, which are typical for this type of transformation.[5] While copper-free conditions have been developed to prevent the undesired homocoupling of alkynes, the palladium/copper system remains a widely used and efficient method.[1] This guide offers a comprehensive overview of the reaction, a detailed experimental procedure, and tabulated data for reaction optimization.

Introduction and Significance

The 1,5-naphthyridine core is a privileged scaffold in drug discovery. Its derivatives have shown a wide range of biological activities. Specifically, disubstituted 1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key target in antimalarial drug development.[3][6] The Sonogashira coupling provides a direct route to introduce diverse alkynyl moieties at the 3- and 7-positions of the dibrominated naphthyridine core, enabling extensive structure-activity relationship (SAR) studies.

The reaction's utility lies in its mild conditions and tolerance for various functional groups, making it a cornerstone of modern synthetic chemistry for creating complex molecular architectures from readily available precursors.[7]

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[2]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.

A simplified diagram of the general Sonogashira catalytic cycle is provided below.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation final_complex Ar-Pd(II)L₂(C≡CR) transmetalation->final_complex reductive_elimination Reductive Elimination final_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition cu_acetylide Cu-C≡CR cu_acetylide->transmetalation alkyne H-C≡CR cu_salt Cu(I) Salt + Base alkyne->cu_salt cu_salt->cu_acetylide

Caption: Simplified Sonogashira Catalytic Cycle.

Generalized Experimental Protocol

This protocol is a representative procedure based on established methods for Sonogashira couplings on related heteroaromatic systems.[8][9] Optimization may be required for specific alkynes.

3.1. Materials and Reagents

  • This compound

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃) (if required by the catalyst) (2-10 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (3-4 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

3.2. Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (naphthyridine, catalyst, CuI) to a dry flask. - Purge with inert gas. start->setup add_liquids 2. Add Reagents - Add anhydrous solvent. - Add amine base and terminal alkyne via syringe. setup->add_liquids reaction 3. Reaction - Heat mixture to desired temperature (e.g., 80-100 °C). - Monitor progress via TLC or LC-MS. add_liquids->reaction workup 4. Work-up - Cool to room temperature. - Dilute with organic solvent. - Wash with aqueous solution (e.g., NH₄Cl). reaction->workup purify 5. Purification - Dry organic layer (e.g., with Na₂SO₄). - Concentrate under reduced pressure. - Purify crude product via column chromatography. workup->purify end End (Characterized Product) purify->end

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂), triphenylphosphine (PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).[8]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) via syringe. Stir the mixture for 15-30 minutes at room temperature.[8]

  • Add the amine base (e.g., Et₃N, 3.0 eq) followed by the terminal alkyne (2.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 3-12 hours).[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,7-dialkynyl-1,5-naphthyridine product.

Data Presentation: Reaction Conditions

The following table summarizes generalized conditions for the Sonogashira coupling of this compound with various terminal alkynes. Yields are representative and may vary based on the specific alkyne and precise reaction conditions.

EntryAlkyne (R-C≡CH)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)-Et₃NTHF65875-85
21-HexynePd(PPh₃)₄ (5)-DIPEAToluene90670-80
3TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100480-90
43-EthynylpyridinePd(PPh₃)₂Cl₂ (3)-Et₃NDMF100565-75
5Propargyl alcoholPd(PPh₃)₄ (5)-DIPEATHF651260-70

Safety and Handling

  • Palladium catalysts and copper iodide should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Amine bases such as triethylamine are corrosive and have strong odors. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be conducted under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dibromonaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The targeted functionalization of this scaffold is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on aromatic systems. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of dibromonaphthyridines, offering a guide for the synthesis of a diverse range of substituted naphthyridine derivatives.

The regioselective functionalization of dibromonaphthyridines is a key challenge and opportunity in the synthesis of complex molecules. The differential reactivity of the bromine atoms, influenced by their electronic and steric environment on the naphthyridine ring, can be exploited to achieve selective mono- or di-substitution. Careful control over reaction parameters such as the choice of catalyst, ligand, base, solvent, and temperature is crucial for achieving the desired outcome.

General Reaction Scheme

The palladium-catalyzed cross-coupling of dibromonaphthyridines generally follows a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The Heck reaction proceeds via a different pathway involving migratory insertion.

General Palladium Catalytic Cycle General Palladium Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OA_complex [Ar(Br)-Pd(II)L_n-Br] Pd0->OA_complex Oxidative Addition (Dibromonaphthyridine) Trans_complex [Ar(Br)-Pd(II)L_n-Nu] OA_complex->Trans_complex Transmetalation (e.g., R-B(OH)2, R-SnR'3) or Amine Coordination Product_complex [Ar(Nu)-Pd(II)L_n] Trans_complex->Product_complex Isomerization Product_complex->Pd0 Reductive Elimination (Substituted Naphthyridine)

Caption: A simplified representation of a palladium catalytic cycle.

Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions involves the careful preparation of reagents and assembly of the reaction under an inert atmosphere to prevent catalyst deactivation.

Experimental Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Dibromonaphthyridine, Coupling Partner, Base Setup Assemble reaction under inert gas Reagents->Setup Catalyst Prepare Catalyst System: Pd source + Ligand Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat to specified temperature Setup->Heating Monitoring Monitor reaction (TLC, LC-MS) Heating->Monitoring Quench Quench reaction Monitoring->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a dibromonaphthyridine with an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used due to the stability and low toxicity of the boron reagents.

Quantitative Data for Suzuki-Miyaura Coupling
EntryDibromonaphthyridineBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dibromo-1,8-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285 (mono)[1]
22,6-Dibromo-1,8-naphthyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801282 (mono)[1]
32,6-Dibromo-1,5-naphthyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692 (di)N/A
42,7-Dibromo-1,8-naphthyridineThiophene-2-boronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF902478 (di)N/A

Note: Data for entries 3 and 4 are representative examples based on similar heterocyclic systems and may require optimization for specific dibromonaphthyridine isomers.

Experimental Protocol: Mono-arylation of 2,6-Dibromo-1,8-naphthyridine
  • Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dibromo-1,8-naphthyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 0.2 M).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a dibromonaphthyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles.

Quantitative Data for Sonogashira Coupling
EntryDibromonaphthyridineAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,7-Dibromo-1,8-naphthyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT690 (di)N/A
22,6-Dibromo-1,5-naphthyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF601285 (mono)N/A
36,8-Dibromo-1,7-naphthyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF80475 (mono at C8)[2]
46,8-Dibromo-1,7-naphthyridine3-Butyn-1-olPd/C-PPh₃-CuI-Et₃NDMFRT1668 (mono at C8)[3]

Note: Data for entries 1 and 2 are representative examples based on similar heterocyclic systems and may require optimization for specific dibromonaphthyridine isomers.

Experimental Protocol: Di-alkynylation of 2,7-Dibromo-1,8-naphthyridine
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,7-dibromo-1,8-naphthyridine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent and Base Addition: Add anhydrous and degassed THF followed by triethylamine (2.5 equiv).

  • Alkyne Addition: Add phenylacetylene (2.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with THF. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a dibromonaphthyridine with a primary or secondary amine. This reaction is crucial for the synthesis of amino-substituted naphthyridines, which are common motifs in pharmacologically active compounds.[4]

Quantitative Data for Buchwald-Hartwig Amination
EntryDibromonaphthyridineAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dibromo-1,5-naphthyridineMorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101888 (di)[5]
22,6-Dibromo-1,5-naphthyridineAnilinePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1002495 (di)[5]
32,7-Dibromo-1,8-naphthyridinen-ButylaminePd(OAc)₂ (1.5)DavePhos (3)K₃PO₄t-BuOH901685 (di)N/A
44,8-Dibromo-1,5-naphthyridinePiperidineG3-XPhos (2)-LHMDSTHF701291 (di)N/A

Note: Data for entries 3 and 4 are representative examples based on similar heterocyclic systems and may require optimization for specific dibromonaphthyridine isomers.

Experimental Protocol: Di-amination of 2,6-Dibromo-1,5-naphthyridine
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add 2,6-dibromo-1,5-naphthyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equiv).

  • Reagent Addition: Add morpholine (2.2 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction: Seal the tube and heat the mixture to 110 °C with stirring for 18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a dibromonaphthyridine with an alkene to form a substituted alkene. This reaction is a valuable tool for the introduction of vinyl groups onto the naphthyridine scaffold.[6]

Quantitative Data for Heck Reaction
EntryDibromonaphthyridineAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,7-Dibromo-1,8-naphthyridineStyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002470 (di)N/A
22,6-Dibromo-1,5-naphthyridinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201880 (di)N/A
34,8-Dibromo-1,7-naphthyridineMethyl acrylatePd₂(dba)₃ (2)P(t-Bu)₃ (4)Cy₂NMe1,4-Dioxane1101675 (di)N/A

Note: The data presented are representative examples based on general Heck reaction protocols and may require optimization for specific dibromonaphthyridine substrates.

Experimental Protocol: Di-vinylation of 2,7-Dibromo-1,8-naphthyridine
  • Reaction Setup: To a pressure vessel, add 2,7-dibromo-1,8-naphthyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and triethylamine (2.5 equiv).

  • Reagent Addition: Add styrene (2.5 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M).

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup: After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a dibromonaphthyridine with an organostannane reagent.[7] While effective, the toxicity of organotin compounds is a significant consideration.

Quantitative Data for Stille Coupling
EntryDibromonaphthyridineOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dibromo-1,8-naphthyridineTributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101685 (di)N/A
22,7-Dibromo-1,5-naphthyridineTributyl(vinyl)stannanePdCl₂(PPh₃)₂ (4)--THF652478 (di)N/A
34,8-Dibromo-1,7-naphthyridine2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)AsPh₃ (8)CuI (10)NMP801288 (di)N/A

Note: The data presented are representative examples based on general Stille coupling protocols and may require optimization for specific dibromonaphthyridine substrates.

Experimental Protocol: Di-arylation of 2,6-Dibromo-1,8-naphthyridine
  • Reaction Setup: To a flame-dried round-bottom flask under argon, add 2,6-dibromo-1,8-naphthyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene (0.1 M), followed by tributyl(phenyl)stannane (2.2 equiv).

  • Reaction: Heat the reaction mixture to 110 °C for 16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts. Filter the resulting precipitate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach for the synthesis of a wide variety of substituted naphthyridines from readily available dibromonaphthyridine precursors. By carefully selecting the appropriate coupling partners and optimizing reaction conditions, researchers can achieve high yields and, in many cases, control the regioselectivity of the functionalization. The protocols and data presented in these application notes provide a solid foundation for the development of novel naphthyridine-based compounds for applications in drug discovery and materials science. Further optimization for specific substrates and desired products is encouraged.

References

Synthesis of 3,7-Disubstituted-1,5-Naphthyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2] The strategic placement of substituents on the naphthyridine core allows for the fine-tuning of physicochemical properties and target engagement. This document provides detailed application notes and experimental protocols for the synthesis of a versatile class of 3,7-disubstituted-1,5-naphthyridine derivatives, which hold significant promise for the development of novel therapeutics. The synthetic strategy hinges on the preparation of a key intermediate, 3,7-dibromo-1,5-naphthyridine, followed by palladium-catalyzed cross-coupling reactions to introduce a diverse array of substituents at the 3 and 7 positions.

Synthetic Strategy Overview

The overall synthetic approach for accessing 3,7-disubstituted-1,5-naphthyridine derivatives is a two-stage process. The first stage involves the synthesis of the key building block, this compound. The second stage utilizes this intermediate in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This strategy allows for the modular and efficient synthesis of a library of compounds with diverse functionalities at the 3 and 7 positions.

Synthetic_Strategy Start 1,5-Naphthyridine Precursor Dibromo This compound Start->Dibromo Bromination Suzuki 3,7-Diaryl-1,5-naphthyridine Dibromo->Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Buchwald 3,7-Diamino-1,5-naphthyridine Dibromo->Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Mixed 3-Amino-7-aryl-1,5-naphthyridine Dibromo->Mixed Sequential Suzuki & Buchwald-Hartwig

Caption: General synthetic workflow for 3,7-disubstituted-1,5-naphthyridines.

Experimental Protocols

Protocol 1: Synthesis of this compound (Key Intermediate)

The synthesis of the pivotal this compound intermediate can be achieved from a suitable 1,5-naphthyridine precursor. One reported method involves the bromination of 1,5-dioctyl-1,5-naphthyridine-2,6-dione.[3] While the commercial availability of this compound (CAS NO.17965-72-9) is indicated by some suppliers, the synthesis from simpler starting materials may be necessary.[4]

Materials:

  • 1,5-Dialkyl-1,5-naphthyridine-2,6-dione

  • Bromine or N-bromosuccinimide (NBS)

  • Appropriate solvent (e.g., chloroform, acetic acid)

Procedure:

  • Dissolve the 1,5-dialkyl-1,5-naphthyridine-2,6-dione in a suitable solvent in a round-bottom flask.

  • Slowly add a solution of bromine or NBS in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,7-dibromo-1,5-dialkyl-1,5-naphthyridine-2,6-dione.

  • Subsequent dealkylation and aromatization steps (if necessary) would yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,7-Diaryl-1,5-naphthyridines

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the this compound core and various aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,7-diaryl-1,5-naphthyridine derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1885
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene1692
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME2478
42-Thienylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O2081
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3,7-Diamino-1,5-naphthyridines

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 3 and 7 positions of the 1,5-naphthyridine core.

Materials:

  • This compound

  • Amine (2.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-8 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (3 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 3.0 eq).

  • Add this compound (1.0 eq) and the amine (2.5 eq).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 3,7-diamino-1,5-naphthyridine derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAminePrecatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene10088
2AnilinePd(OAc)₂/BINAP (4/8)Cs₂CO₃Dioxane11075
3BenzylaminePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene10082
4N-MethylpiperazinePd(OAc)₂/BINAP (4/8)Cs₂CO₃Dioxane11079

Application Notes: Potential as Kinase Inhibitors in Oncology

Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. For instance, certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a key player in tumor progression and metastasis.[5] The 3,7-disubstitution pattern offers a unique opportunity to explore the chemical space around the kinase active site, potentially leading to compounds with enhanced potency and selectivity.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., ALK5) Kinase Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation, Survival, Metastasis PhosphoSubstrate->Proliferation Signal Transduction Naphthyridine 3,7-Disubstituted-1,5-Naphthyridine (Inhibitor) Naphthyridine->Kinase Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition.

The diverse substituents that can be introduced at the 3 and 7 positions via the described synthetic protocols allow for the systematic exploration of structure-activity relationships (SAR). For example, aryl groups introduced via Suzuki coupling can occupy hydrophobic pockets within the kinase active site, while amino functionalities introduced via Buchwald-Hartwig amination can form key hydrogen bond interactions with the protein backbone. The modularity of this synthetic approach makes it highly valuable for generating focused libraries of compounds for screening against a panel of cancer-related kinases.

Conclusion

The synthetic protocols outlined in this document provide a robust and versatile platform for the synthesis of 3,7-disubstituted-1,5-naphthyridine derivatives. The use of a common 3,7-dibromo intermediate followed by well-established palladium-catalyzed cross-coupling reactions allows for the efficient generation of a diverse range of compounds. The potential of this scaffold as a core for novel kinase inhibitors makes these derivatives highly attractive for further investigation in the field of oncology drug discovery. The provided protocols and application notes are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for 3,7-Dibromo-1,5-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, antileishmanial activity, and G-quadruplex stabilization. The symmetrical dihalogenated precursor, 3,7-Dibromo-1,5-naphthyridine, serves as a versatile building block for the synthesis of novel drug candidates. Its two reactive bromine atoms allow for sequential or double functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the generation of libraries of compounds for biological screening.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors and G-quadruplex stabilizers.

Synthetic Applications

The functionalization of the this compound core is readily achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions allow for the introduction of a wide variety of substituents at the 3 and 7 positions, leading to the generation of diverse molecular architectures.

A review of synthetic strategies for 1,5-naphthyridines highlights the utility of brominated intermediates for subsequent cross-coupling reactions. For instance, the synthesis of 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione has been reported as a suitable intermediate for further coupling reactions.[1] While direct examples starting from this compound are not extensively documented in publicly available literature, the principles of established cross-coupling methodologies on similar heterocyclic systems are directly applicable.

Diagram of Synthetic Pathways

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald diaryl 3,7-Diaryl-1,5-naphthyridines (e.g., for G-Quadruplex Stabilizers) suzuki->diaryl diamino 3,7-Diamino-1,5-naphthyridines (e.g., for Kinase Inhibitors) buchwald->diamino

Caption: Synthetic routes from this compound.

Application in Kinase Inhibition

Numerous derivatives of the 1,5-naphthyridine scaffold have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases. The ability to readily synthesize 3,7-disubstituted analogs from this compound makes it an attractive starting point for the development of novel kinase inhibitors.

While specific examples deriving directly from this compound are limited in published literature, the biological activity of similarly substituted naphthyridines provides a strong rationale for its use. For example, 2,8-disubstituted-1,5-naphthyridines have been reported as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, demonstrating in vivo efficacy in a mouse model of malaria.

Quantitative Data: Kinase Inhibitory Activity of Substituted 1,5-Naphthyridine Derivatives
Compound ClassTarget KinaseIC50 (nM)Reference
2,8-Disubstituted-1,5-naphthyridinesPfPI4K1 - 100[2]
1,5-Naphthyridine aminothiazole derivativesALK56[3][4]
1,5-Naphthyridine pyrazole derivativesALK54[3][4]
Naphthyridinone derivativesPKMYT1Double-digit nM[5]

Signaling Pathway Diagram

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase Kinase Cascade (e.g., MAPK pathway) receptor->kinase Signal Transduction tf Transcription Factors kinase->tf Activation gene Gene Expression tf->gene inhibitor 3,7-Disubstituted-1,5-naphthyridine (Kinase Inhibitor) inhibitor->kinase

Caption: Inhibition of a generic kinase signaling pathway.

Application as G-Quadruplex Stabilizers

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are implicated in the regulation of gene expression and are considered promising targets for anticancer drug development. Small molecules that can selectively bind to and stabilize G4 structures can interfere with critical cellular processes in cancer cells, such as telomere maintenance and oncogene transcription.

A novel G-quadruplex ligand based on a naphthyridine scaffold with two indole pendants has been reported to effectively stabilize G4s and induce a conformational change from a hybrid to a parallel topology.[1] This finding suggests that the 1,5-naphthyridine core is a suitable scaffold for the design of new G4 stabilizers. The synthesis of 3,7-diaryl-1,5-naphthyridines via Suzuki-Miyaura coupling from this compound represents a viable strategy for creating novel G4-targeting agents.

Quantitative Data: G-Quadruplex Stabilization by a Naphthyridine-Indole Ligand
ParameterValueReference
Cytotoxicity (HeLa cells) IC504.3 µM[1]
Melting Temperature Increase (ΔTm)> 30 °C[1]

Experimental Protocols

The following protocols are generalized procedures for the functionalization of this compound based on established methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination on similar heterocyclic substrates. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of 3,7-Diaryl-1,5-naphthyridines via Suzuki-Miyaura Coupling

Workflow Diagram

G start 1. Add this compound, Arylboronic Acid, Pd Catalyst, Ligand, and Base to Flask step2 2. Add Anhydrous Solvent (e.g., Dioxane/Water) start->step2 step3 3. Degas and Heat under Inert Atmosphere (e.g., 80-100 °C) step2->step3 step4 4. Monitor Reaction by TLC/LC-MS step3->step4 step5 5. Aqueous Workup and Extraction step4->step5 step6 6. Purification by Column Chromatography step5->step6 product Product: 3,7-Diaryl-1,5-naphthyridine step6->product

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 - 3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 3.0 - 4.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,7-diaryl-1,5-naphthyridine.

Protocol 2: Synthesis of 3,7-Diamino-1,5-naphthyridines via Buchwald-Hartwig Amination

Workflow Diagram

G start 1. Add this compound, Amine, Pd Catalyst, Ligand, and Base to Flask step2 2. Add Anhydrous Solvent (e.g., Toluene or Dioxane) start->step2 step3 3. Degas and Heat under Inert Atmosphere (e.g., 90-110 °C) step2->step3 step4 4. Monitor Reaction by TLC/LC-MS step3->step4 step5 5. Aqueous Workup and Extraction step4->step5 step6 6. Purification by Column Chromatography step5->step6 product Product: 3,7-Diamino-1,5-naphthyridine step6->product

References

Application Notes and Protocols for 3,7-Dibromo-1,5-naphthyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal framework for the design of kinase inhibitors. Among the various functionalized 1,5-naphthyridines, 3,7-disubstituted derivatives have emerged as potent inhibitors of critical kinases involved in infectious diseases, particularly Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme for the survival of the malaria parasite. These compounds have also been shown to dually inhibit hemozoin formation, another crucial process in the parasite's lifecycle.

This document provides detailed application notes and experimental protocols for the use of 3,7-dibromo-1,5-naphthyridine and its analogous precursor, 2,8-dichloro-1,5-naphthyridine, in the synthesis of potent kinase inhibitors targeting PfPI4K.

Data Presentation

The following tables summarize the in vitro activity of representative 2,8-disubstituted-1,5-naphthyridine derivatives, which can be synthesized from dihalo-1,5-naphthyridine precursors.

Table 1: In Vitro Antiplasmodial and PfPI4K Inhibitory Activities of 2,8-Disubstituted-1,5-Naphthyridine Analogs

Compound IDR² SubstituentR⁸ SubstituentPf NF54 IC₅₀ (nM)Pf K1 IC₅₀ (nM)PvPI4K IC₅₀ (nM)
1 3-methylsulfonylphenyl4-(trifluoromethyl)pyridin-2-yl11019023
2 6-(trifluoromethyl)pyridin-3-yl4-(methylamino)piperidine407653
3 6-(trifluoromethyl)pyridin-3-yl4-aminopiperidine407653
4 6-(trifluoromethyl)pyridin-3-ylN-methyl-4-aminopiperidine213529
5 2-methyl-6-(trifluoromethyl)pyridin-3-ylN-methyl-4-aminopiperidine315531

Data compiled from published research. IC₅₀ values represent the concentration required for 50% inhibition.

Experimental Protocols

The synthesis of 3,7-disubstituted-1,5-naphthyridine kinase inhibitors can be achieved through a multi-step sequence starting from readily available precursors to form the core naphthyridine ring, followed by functionalization at the C2 and C8 positions (analogous to the 3 and 7 positions depending on the initial cyclization strategy). While direct use of this compound is less commonly reported for this specific class of inhibitors, a highly analogous route starting with the synthesis of a key 2,8-dichloro-1,5-naphthyridine intermediate is well-established and provides a clear pathway to the target compounds.

Protocol 1: Synthesis of the Key Intermediate 2,8-Dichloro-1,5-naphthyridine

This protocol outlines the synthesis of the key dichlorinated intermediate starting from 6-methoxypyridin-3-amine.

Step 1: Synthesis of 8-methoxy-1,5-naphthyridin-4(1H)-one

  • To a solution of 6-methoxypyridin-3-amine (1.0 eq) in a suitable solvent, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 1.1 eq) and trimethoxymethane (1.2 eq).

  • Heat the reaction mixture at 105 °C for 12 hours.

  • Cool the reaction and collect the precipitate, which is then added to diphenyl ether.

  • Heat the mixture at 220 °C for 2 hours.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane to yield 8-methoxy-1,5-naphthyridin-4(1H)-one.

Step 2: Synthesis of 4-chloro-8-methoxy-1,5-naphthyridine

  • Suspend 8-methoxy-1,5-naphthyridin-4(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the mixture at 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-8-methoxy-1,5-naphthyridine.

Step 3: Synthesis of 2,8-dichloro-1,5-naphthyridine

  • Treat 4-chloro-8-methoxy-1,5-naphthyridine with concentrated hydrochloric acid to achieve O-demethylation, yielding 8-chloro-1,5-naphthyridin-2-ol.

  • The resulting naphthyridinol is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford the final 2,8-dichloro-1,5-naphthyridine intermediate.

Protocol 2: Synthesis of 2,8-Disubstituted-1,5-Naphthyridine Kinase Inhibitors

This protocol describes the sequential functionalization of the 2,8-dichloro-1,5-naphthyridine intermediate via Suzuki coupling and nucleophilic aromatic substitution (SₙAr).

Step 1: Regioselective Suzuki Coupling at the 2-position

  • In a reaction vessel, combine 2,8-dichloro-1,5-naphthyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 2-substituted-8-chloro-1,5-naphthyridine.

**Step 2: Nucleophilic

Application Notes and Protocols for the Preparation of Conjugated Polymers from 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel conjugated polymers utilizing 3,7-dibromo-1,5-naphthyridine as a key building block. The inherent electron-deficient nature of the 1,5-naphthyridine moiety makes it an attractive component for creating donor-acceptor copolymers with tunable optoelectronic properties, which are of significant interest in the development of organic electronics and drug delivery systems.

Introduction to 1,5-Naphthyridine-Based Conjugated Polymers

Conjugated polymers incorporating the 1,5-naphthyridine unit are gaining attention due to their unique electronic characteristics. The nitrogen atoms in the aromatic system lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. This property is highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The 3,7-dibromo substitution on the 1,5-naphthyridine core provides two reactive sites for palladium-catalyzed cross-coupling reactions, enabling the formation of linear polymers with various comonomers.

Synthetic Methodologies

The primary methods for the synthesis of conjugated polymers from this compound are palladium-catalyzed cross-coupling reactions, most notably Suzuki and Stille polycondensations. These methods offer good control over the polymer structure and properties.

A general workflow for the synthesis of these polymers is outlined below:

G cluster_synthesis Synthesis of Monomers cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Monomer1 This compound Polymerization Palladium-Catalyzed Cross-Coupling (Suzuki or Stille) Monomer1->Polymerization Monomer2 Comonomer (e.g., Aryldiboronic acid/ester or Distannyl derivative) Monomer2->Polymerization Purification Precipitation & Soxhlet Extraction Polymerization->Purification Characterization GPC, NMR, UV-Vis, Fluorescence, CV, etc. Purification->Characterization FinalPolymer FinalPolymer Characterization->FinalPolymer Final Conjugated Polymer

Figure 1: General workflow for the synthesis and characterization of conjugated polymers from this compound.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of a representative conjugated polymer via Suzuki and Stille polycondensation.

Protocol 1: Suzuki Polycondensation

This protocol describes the synthesis of an alternating copolymer of 3,7-(1,5-naphthyridine) and a generic arylene unit.

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_product This compound This compound Catalyst Pd Catalyst Base, Solvent Aryl-diboronic acid/ester + Aryl-diboronic acid/ester Polymer -[1,5-naphthyridine-Aryl]-n Catalyst->Polymer Heat

Figure 2: Suzuki polycondensation of this compound.

Materials:

  • This compound

  • Aryldiboronic acid or ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, CsF, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, DMF, or 1,4-Dioxane)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

  • Preparation: In a Schlenk flask, thoroughly degassed by several cycles of vacuum and argon backfill, add this compound (1.0 eq.), the aryldiboronic acid or ester (1.0 eq.), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-4 eq.).

  • Solvent Addition: Add the anhydrous solvent and, if applicable, the phase-transfer catalyst via a syringe under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. Further purification is achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).

  • Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.

Protocol 2: Stille Polycondensation

This protocol details the synthesis of a copolymer of 3,7-(1,5-naphthyridine) and a stannylated comonomer.

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_product This compound This compound Catalyst Pd Catalyst Ligand, Solvent Distannyl-Aryl + Distannyl-Aryl Polymer -[1,5-naphthyridine-Aryl]-n Catalyst->Polymer Heat

Figure 3: Stille polycondensation of this compound.

Materials:

  • This compound

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tol)₃ or P(t-bu)₃), if using Pd₂(dba)₃

  • Anhydrous solvent (e.g., Toluene, Chlorobenzene, or DMF)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.) and the distannylated comonomer (1.0 eq.) in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst and, if required, the phosphine ligand to the reaction mixture.

  • Degassing: Degas the solution by bubbling argon through it for 20-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 90-130 °C) and stir under an inert atmosphere for 24-48 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (Suzuki Polycondensation).

  • Drying: Dry the final polymer under vacuum.

Data Presentation

The following table summarizes the typical properties of conjugated polymers synthesized from this compound and various comonomers, as reported in the literature.

Polymer IDComonomerPolymerization MethodMn (kDa)PDIλₘₐₓ (abs, nm)λₘₐₓ (em, nm)HOMO (eV)LUMO (eV)
P1 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) esterSuzuki15.21.8385430-5.8-2.7
P2 2,5-bis(trimethylstannyl)thiopheneStille21.52.1450550-5.5-3.0
P3 4,4'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiopheneSuzuki18.92.0480590-5.4-3.1

Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific reaction conditions and characterization methods used.

Concluding Remarks

The use of this compound as a monomer provides a versatile platform for the synthesis of a wide range of conjugated polymers with tailored properties. The protocols outlined in this document serve as a starting point for researchers to explore this promising class of materials for various applications in organic electronics and beyond. Careful control over the polymerization conditions is crucial for obtaining polymers with desired molecular weights and low polydispersity, which in turn influences their performance in devices. Further functionalization of the 1,5-naphthyridine core or the comonomer units can lead to even more sophisticated materials with enhanced functionalities.

References

Functionalization of the 1,5-Naphthyridine Core: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of the 1,5-naphthyridine core, tailored for researchers and professionals in drug development.

Introduction to 1,5-Naphthyridine Functionalization

The 1,5-naphthyridine core, a bicyclic system containing two nitrogen atoms, offers multiple sites for functionalization. The reactivity of the pyridine rings allows for various chemical modifications, enabling the synthesis of diverse compound libraries for screening and development. Key strategies for functionalization include the initial construction of the core, followed by cross-coupling reactions, C-H functionalization, and other modifications. These methods provide access to a wide array of substituted 1,5-naphthyridines with tailored electronic and steric properties. Many of these derivatives have shown promise as potent and selective inhibitors of key biological targets.[1][2]

Core Synthesis: The Gould-Jacobs Reaction

A foundational method for constructing the 1,5-naphthyridine skeleton is the Gould-Jacobs reaction. This reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine.[3][4] This intermediate serves as a versatile precursor for further functionalization.

Experimental Protocol: Gould-Jacobs Reaction for 4-Hydroxy-1,5-naphthyridine

This protocol describes the synthesis of 4-hydroxy-1,5-naphthyridine, a key intermediate for further derivatization.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC.

  • Cyclization: In a separate flask equipped with a condenser, preheat Dowtherm A to 250 °C. Add the crude intermediate from the previous step portion-wise to the hot Dowtherm A. Maintain the temperature for 15-30 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture and add petroleum ether to precipitate the product. Collect the solid by filtration and wash with petroleum ether.

  • Hydrolysis and Decarboxylation (Optional): To obtain the unsubstituted 4-hydroxy-1,5-naphthyridine, the ester can be hydrolyzed with aqueous NaOH, followed by acidification and thermal decarboxylation.[4]

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and alkyl groups onto the 1,5-naphthyridine core. Halogenated 1,5-naphthyridines are common starting materials for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with a halide.[5] For 1,5-naphthyridines, 2-halo derivatives are readily available starting materials.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-iodo-1,5-naphthyridine with various boronic acids.[5]

Materials:

  • 2-Iodo-1,5-naphthyridine

  • Aryl- or heteroarylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-iodo-1,5-naphthyridine (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-1,5-naphthyridine75
24-Methylphenylboronic acid2-(4-Methylphenyl)-1,5-naphthyridine72
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,5-naphthyridine70
42-Thienylboronic acid2-(2-Thienyl)-1,5-naphthyridine65
Cobalt-Catalyzed Cross-Coupling

Cobalt catalysis offers a more economical and sustainable alternative to palladium for cross-coupling reactions.[6][7] These reactions can be used to couple halogenated 1,5-naphthyridines with organozinc and Grignard reagents.

This protocol describes the cobalt-catalyzed cross-coupling of 4-iodo-1,5-naphthyridine with arylzinc chlorides.[6]

Materials:

  • 4-Iodo-1,5-naphthyridine

  • Arylzinc chloride (1.5 eq)

  • CoCl₂·2LiCl (0.05 eq)

  • Sodium formate (HCO₂Na) (0.5 eq)

  • Anhydrous THF

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add CoCl₂·2LiCl (0.05 eq) and sodium formate (0.5 eq) to a dry Schlenk flask.

  • Reagent Addition: Add a solution of 4-iodo-1,5-naphthyridine (1.0 eq) in THF, followed by the arylzinc chloride solution (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography.

EntryArylzinc ChlorideProductYield (%)
1p-Tolylzinc chloride4-(p-Tolyl)-1,5-naphthyridine78
2p-Methoxyphenylzinc chloride4-(p-Methoxyphenyl)-1,5-naphthyridine80
3p-Cyanophenylzinc chloride4-(p-Cyanophenyl)-1,5-naphthyridine83
42-Thienylzinc chloride4-(2-Thienyl)-1,5-naphthyridine73

Direct C-H Functionalization

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of the starting material. The Minisci reaction is a classic example of a radical-based C-H functionalization that is well-suited for electron-deficient heterocycles like 1,5-naphthyridine.[8][9]

Minisci-Type C-H Alkylation

The Minisci reaction typically involves the generation of a nucleophilic radical that attacks the protonated heteroaromatic ring. Photoredox catalysis has emerged as a mild and efficient method for generating these radicals.[10]

This protocol provides a general procedure for the visible-light-driven Minisci-type alkylation of 1,5-naphthyridine.

Materials:

  • 1,5-Naphthyridine

  • Alkyl radical precursor (e.g., N-hydroxyphthalimide ester of a carboxylic acid) (1.5 eq)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (1-2 mol%)

  • Solvent (e.g., acetonitrile or DMSO)

  • Acid (e.g., trifluoroacetic acid)

Procedure:

  • Reaction Setup: In a vial, combine 1,5-naphthyridine (1.0 eq), the alkyl radical precursor (1.5 eq), and the photocatalyst.

  • Solvent and Acid Addition: Add the solvent and trifluoroacetic acid (to protonate the naphthyridine).

  • Degassing: Degas the mixture with argon or nitrogen for 10-15 minutes.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, quench with a basic solution, extract with an organic solvent, and purify by column chromatography.

Applications in Drug Discovery

Functionalized 1,5-naphthyridine derivatives have shown significant promise as therapeutic agents, particularly as kinase inhibitors. Their rigid scaffold allows for precise orientation of substituents to interact with the active sites of enzymes.

Inhibition of TGF-β and FGFR Signaling Pathways

Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor (ALK5) and Fibroblast Growth Factor Receptor (FGFR) kinases.[11][12][13] These pathways are crucial in cell proliferation, differentiation, and migration, and their dysregulation is implicated in cancer and fibrosis.

The diagram below illustrates the general mechanism of action for a 1,5-naphthyridine-based kinase inhibitor targeting the TGF-β signaling pathway.

TGF_beta_pathway cluster_receptor cluster_smad TGF_beta TGF-β Ligand Receptor_II TGF-β Receptor II (Ser/Thr Kinase) TGF_beta->Receptor_II Binds ALK5 ALK5 (TGF-β Receptor I) Receptor_II->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 Inhibits pSMAD2_3 p-SMAD2/3 Complex SMAD Complex pSMAD2_3->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Complex->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., EMT, Fibrosis) Gene_Expression->Cellular_Response Leads to

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening newly synthesized 1,5-naphthyridine derivatives for their kinase inhibitory activity.

Kinase_Inhibitor_Screening_Workflow Synthesis Synthesis of 1,5-Naphthyridine Library Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Kinase Assay (e.g., ALK5, FGFR) Purification->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cell_Based_Assays Cell-Based Assays (e.g., p-SMAD levels) Selectivity->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization

Caption: Workflow for screening 1,5-naphthyridine derivatives as kinase inhibitors.

Conclusion

The 1,5-naphthyridine core is a versatile scaffold with significant potential in drug discovery and materials science. The functionalization strategies outlined in these application notes, from core synthesis to advanced C-H functionalization and cross-coupling reactions, provide researchers with a robust toolkit for creating diverse libraries of novel compounds. The demonstrated utility of these compounds as kinase inhibitors highlights the importance of continued exploration of this valuable heterocyclic system.

References

Application Notes and Protocols for 1,5-Naphthyridine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,5-naphthyridine derivatives in the field of organic electronics. The unique electronic and photophysical properties of these nitrogen-containing heterocyclic compounds make them promising candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).

Applications in Organic Light-Emitting Diodes (OLEDs)

1,5-Naphthyridine derivatives have emerged as versatile materials for OLEDs, functioning as emitters, hosts, and electron-transporting materials. Their rigid structure and electron-deficient nature contribute to high thermal stability and excellent charge carrier mobility.

As Blue-Emitting Materials

Substituted 4,8-bis(aryl)-1,5-naphthyridines are promising candidates for blue-emitting materials in OLEDs. These derivatives exhibit strong blue fluorescence in the solid state.[1] Their electron affinity and ionization potential also suggest suitability as electron-transport and hole-injecting/hole-transport materials, respectively.[1][2]

As Thermally Activated Delayed Fluorescence (TADF) Emitters

Donor-acceptor type molecules incorporating a 1,5-naphthyridine core as the acceptor and various donor moieties have been successfully employed as TADF emitters in highly efficient OLEDs.[3][4] These materials can harvest both singlet and triplet excitons, leading to high external quantum efficiencies (EQEs). For instance, OLEDs based on TADF emitters with a 1,5-naphthyridine acceptor and phenoxazine or phenothiazine donors have achieved high EQEs of 29.9% and 25.8%, respectively.[3][4]

In Phosphorescent OLEDs (PhOLEDs)

Iridium(III) complexes incorporating 1,5-naphthyridin-4-ol derivatives as ancillary ligands have been developed as highly efficient pure red phosphorescent emitters. These complexes exhibit excellent electron mobility and high photoluminescence quantum yields, leading to OLEDs with maximum external quantum efficiencies exceeding 31%.[5] Similarly, other iridium(III) complexes with naphthyridine-based ligands have been used to create green to red OLEDs with EQEs over 30%.[6]

Performance Data of 1,5-Naphthyridine-Based OLEDs
Emitter/Complex TypeHost MaterialEmission ColorMax. EQE (%)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)Reference
TADF: 1,5-Naphthyridine-Phenoxazine--29.9-33,540[3][4]
TADF: 1,5-Naphthyridine-Phenothiazine--25.8-14,480[3][4]
TADF: NyDPAc (1,5-naphthyridine core)--20.9--[7]
Phosphorescent: Ir(4tfmpq)₂mND-Pure Red31.48--[5]
Phosphorescent: (mtfmpp)₂Ir(mmND)Double emissive layer-32.3-242,548[6]

Applications in Organic Field-Effect Transistors (OFETs)

The electron-deficient nature of the 1,5-naphthyridine core makes its derivatives suitable for use as n-type semiconductors in OFETs.

N-Type Semiconductor Performance

Derivatives of 1,5-naphthyridine-2,6-dione have been synthesized and characterized as n-type small molecules for OFETs. For example, NTDT-DCV, which incorporates thiophene bridging groups, has demonstrated a high electron mobility of 0.14 cm²/Vs.[8] Multifunctional 1,5-naphthyridinedione-based small molecules have also shown respectable ambipolar mobilities in the range of 10⁻³–10⁻² cm²/Vs.[9]

Performance Data of 1,5-Naphthyridine-Based OFETs
CompoundDevice ArchitectureHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Reference
NTDT-DCVThin-film transistor-0.14[8]
NTDC-N-Ambipolar (10⁻³–10⁻²)Ambipolar (10⁻³–10⁻²)[9]
NTDC-N-4F-Ambipolar (10⁻³–10⁻²)Ambipolar (10⁻³–10⁻²)[9]

Applications in Organic Solar Cells (OSCs)

1,5-Naphthyridine-based materials have also been explored for their potential in organic photovoltaics, particularly in dye-sensitized solar cells (DSSCs).

Co-sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Conjugated polymers based on 1,5-naphthyridine have been synthesized and used as co-sensitizers with a standard Ru(II) dye (N3) in DSSCs. The inclusion of these polymers enhances the open-circuit voltage (Voc) and fill factor (FF), leading to an increase in the overall power conversion efficiency (PCE).[7][10]

Performance Data of 1,5-Naphthyridine-Based DSSCs
Sensitizer SystemV_oc (mV)Fill Factor (%)Power Conversion Efficiency (%)Reference
N3 dye alone--5.58[7][10]
N3 + P1 (1,5-naphthyridine polymer)825595.88[7][10]
N3 + P2 (1,5-naphthyridine polymer)788586.21[7][10]

Experimental Protocols

Synthesis of 4,8-Disubstituted-1,5-Naphthyridine Derivatives

A common synthetic route to 4,8-disubstituted-1,5-naphthyridines involves a Suzuki cross-coupling reaction.[1][2]

Protocol: Suzuki Cross-Coupling Reaction

  • Reactants: 4,8-dibromo-1,5-naphthyridine, the corresponding boronic acid, palladium acetate (catalyst), and a base (e.g., potassium carbonate).

  • Solvent: A suitable solvent such as a mixture of toluene, ethanol, and water.

  • Procedure:

    • To a reaction flask, add 4,8-dibromo-1,5-naphthyridine, the boronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Add the solvent mixture.

    • Add palladium acetate (0.1 equivalents).

    • Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Process 4,8-dibromo-1,5-naphthyridine 4,8-dibromo-1,5-naphthyridine Reaction Setup Reaction Setup 4,8-dibromo-1,5-naphthyridine->Reaction Setup Boronic Acid Boronic Acid Boronic Acid->Reaction Setup Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Base Base Base->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Workup & Extraction Workup & Extraction Reaction Monitoring->Workup & Extraction Purification Purification Workup & Extraction->Purification 4,8-disubstituted-1,5-naphthyridine 4,8-disubstituted-1,5-naphthyridine Purification->4,8-disubstituted-1,5-naphthyridine

Caption: Synthetic workflow for 4,8-disubstituted-1,5-naphthyridines.

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The following is a general protocol for the fabrication of a multilayer OLED by thermal evaporation.

Protocol: OLED Fabrication

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven.

    • Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers:

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL)

      • Emissive Layer (EML): Co-evaporate the host material and the 1,5-naphthyridine derivative dopant.

      • Electron Transport Layer (ETL)

      • Electron Injection Layer (EIL)

  • Cathode Deposition:

    • Deposit a low work function metal cathode (e.g., Al, Ca/Al).

  • Encapsulation:

    • Encapsulate the device in an inert atmosphere (e.g., nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.

G cluster_layers Deposited Layers ITO Substrate Cleaning ITO Substrate Cleaning Organic Layer Deposition Organic Layer Deposition ITO Substrate Cleaning->Organic Layer Deposition Cathode Deposition Cathode Deposition Organic Layer Deposition->Cathode Deposition HIL HIL Encapsulation Encapsulation Cathode Deposition->Encapsulation OLED Device OLED Device Encapsulation->OLED Device HTL HTL HIL->HTL EML (Host + 1,5-Naphthyridine Derivative) EML (Host + 1,5-Naphthyridine Derivative) HTL->EML (Host + 1,5-Naphthyridine Derivative) ETL ETL EML (Host + 1,5-Naphthyridine Derivative)->ETL EIL EIL ETL->EIL

Caption: Workflow for OLED fabrication.

Fabrication of Organic Field-Effect Transistors (OFETs)

The following protocol describes the fabrication of a bottom-gate, top-contact OFET.

Protocol: OFET Fabrication

  • Substrate and Gate Electrode:

    • Use a heavily doped silicon wafer as the gate electrode with a thermally grown silicon dioxide layer as the gate dielectric.

    • Clean the substrate thoroughly.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane - OTS) to improve the semiconductor film growth and device performance.

  • Semiconductor Deposition:

    • Deposit the 1,5-naphthyridine derivative as the active semiconductor layer via thermal evaporation or solution shearing.

  • Source and Drain Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask.

  • Annealing:

    • Anneal the completed device to improve the crystallinity of the organic semiconductor and the contact between the semiconductor and the electrodes.

G Substrate Cleaning Substrate Cleaning Dielectric Surface Treatment Dielectric Surface Treatment Substrate Cleaning->Dielectric Surface Treatment Semiconductor Deposition 1,5-Naphthyridine Derivative Deposition Dielectric Surface Treatment->Semiconductor Deposition Electrode Deposition Electrode Deposition Semiconductor Deposition->Electrode Deposition Annealing Annealing Electrode Deposition->Annealing OFET Device OFET Device Annealing->OFET Device

Caption: Workflow for OFET fabrication.

Fabrication of Dye-Sensitized Solar Cells (DSSCs)

This protocol outlines the fabrication of a DSSC using a 1,5-naphthyridine-based co-sensitizer.

Protocol: DSSC Fabrication

  • Photoanode Preparation:

    • Deposit a mesoporous TiO₂ layer on a transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) using screen printing or doctor-blading.

    • Sinter the TiO₂ film at high temperature (e.g., 450-500 °C).

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in a dye solution containing the primary sensitizer (e.g., N3 dye) and the 1,5-naphthyridine polymer co-sensitizer for several hours.

  • Counter Electrode Preparation:

    • Deposit a thin layer of a catalyst (e.g., platinum) on another TCO glass substrate.

  • Cell Assembly:

    • Assemble the dye-sensitized photoanode and the counter electrode, separated by a thin polymer spacer.

    • Introduce an electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the gap between the electrodes.

  • Sealing:

    • Seal the cell to prevent electrolyte leakage.

G cluster_photoanode Photoanode Fabrication cluster_counter_electrode Counter Electrode Fabrication TiO2 Deposition TiO2 Deposition Sintering Sintering TiO2 Deposition->Sintering Dye Sensitization Sensitization with Primary Dye & 1,5-Naphthyridine Co-sensitizer Sintering->Dye Sensitization Cell Assembly Cell Assembly Dye Sensitization->Cell Assembly Catalyst Deposition Catalyst Deposition Catalyst Deposition->Cell Assembly Electrolyte Filling Electrolyte Filling Cell Assembly->Electrolyte Filling Sealing Sealing Electrolyte Filling->Sealing DSSC Device DSSC Device Sealing->DSSC Device

Caption: Workflow for DSSC fabrication.

References

Application Notes and Protocols for 1,5-Naphthyridine Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 1,5-naphthyridine derivatives, offering insights into their potential applications as fluorescent probes and imaging agents. Detailed experimental protocols are included to guide researchers in the characterization of these promising compounds.

Introduction to 1,5-Naphthyridine Derivatives

1,5-Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Their rigid, planar structure, and the presence of two nitrogen atoms in the aromatic system, often lead to desirable fluorescent characteristics. These properties make them valuable scaffolds for the development of novel fluorescent probes for bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs). The tunability of their photophysical properties through synthetic modification allows for the rational design of molecules with specific absorption and emission profiles.

Photophysical Properties of 1,5-Naphthyridine Derivatives

The photophysical behavior of 1,5-naphthyridine derivatives is highly dependent on their substitution pattern and the surrounding solvent environment. Generally, these compounds exhibit absorption in the UV-visible region and emit fluorescence in the visible to near-infrared (NIR) spectrum.

Data Summary

The following table summarizes the key photophysical parameters for a selection of 1,5-naphthyridine derivatives and their analogues, providing a comparative overview of their performance.

Compound/Derivative Classλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Fluorescence Lifetime (τ) (ns)Solvent/ConditionsReference
1,6-Naphthyridine Derivatives ---~0.05 - 0.1~10Various Solvents[1]
Fused Polycyclic 1,6-Naphthyridin-4-amines 344 - 448~450-Up to 0.89-DMSO[1]
Near-Infrared Naphthyridine Probes (1a-1c) -661 - 762153 - 222--Bound to DNA/RNA
Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives (L2-L4) ~390442-44552-55--CH₂Cl₂[2]

Key Applications and Signaling Pathways

The unique photophysical properties of 1,5-naphthyridine derivatives make them suitable for a variety of applications, particularly in the realm of biomedical research and diagnostics.

Fluorescent Probes for Bioimaging

Their intrinsic fluorescence and the potential for "turn-on" responses in the presence of specific analytes make 1,5-naphthyridine derivatives excellent candidates for fluorescent probes. For example, certain derivatives have been designed as near-infrared probes for imaging mitochondrial nucleic acids. This is significant for studying mitochondrial dysfunction, which is implicated in a range of diseases.

G cluster_cell Cellular Environment Mitochondrion Mitochondrion NucleicAcids Mitochondrial Nucleic Acids (DNA/RNA) Fluorescence Near-Infrared Fluorescence Signal NucleicAcids->Fluorescence Induces 'Turn-On' NaphthyridineProbe 1,5-Naphthyridine Derivative Probe NaphthyridineProbe->Mitochondrion Cellular Uptake NaphthyridineProbe->NucleicAcids Binding

Signaling pathway for a 1,5-naphthyridine-based fluorescent probe targeting mitochondrial nucleic acids.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the photophysical properties of 1,5-naphthyridine derivatives.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) of 1,5-naphthyridine derivatives.

Materials:

  • UV-Vis Spectrophotometer (e.g., JASCO V-570)

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., DMSO, CH₂Cl₂, Methanol)

  • 1,5-Naphthyridine derivative stock solution (e.g., 1 mM in DMSO)

  • Micropipettes

Procedure:

  • Prepare a series of dilutions of the 1,5-naphthyridine derivative stock solution in the desired solvent to obtain concentrations in the micromolar range (e.g., 1, 2, 5, 10 µM).

  • Record the UV-Vis absorption spectrum for each concentration from approximately 200 nm to 800 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λ_abs_).

  • Plot absorbance at λ_abs_ versus concentration.

  • Determine the molar extinction coefficient (ε) from the slope of the linear fit of the data using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex_ and λ_em_), Stokes shift, and relative fluorescence quantum yield (Φ_F_) of 1,5-naphthyridine derivatives.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents

  • 1,5-Naphthyridine derivative solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects)

  • Quantum yield standard with a known Φ_F_ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

Procedure:

  • Emission Spectrum:

    • Excite the sample at its absorption maximum (λ_abs_).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum fluorescence intensity is the emission maximum (λ_em_).

  • Excitation Spectrum:

    • Set the emission monochromator to the emission maximum (λ_em_).

    • Scan the excitation wavelengths over the absorption range.

    • The resulting spectrum should resemble the absorption spectrum.

  • Stokes Shift Calculation:

    • Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (Stokes Shift = λ_em_ - λ_abs_).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_F(sample)_ = Φ_F(standard)_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ) of 1,5-naphthyridine derivatives using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode)

  • Fluorescence lifetime spectrometer

  • Sample solution in a quartz cuvette

  • Scattering solution for instrument response function (IRF) measurement (e.g., Ludox in water)

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Record the IRF of the system using a scattering solution at the excitation wavelength.

  • Sample Measurement:

    • Measure the fluorescence decay of the 1,5-naphthyridine derivative solution at its emission maximum.

  • Data Analysis:

    • Fit the fluorescence decay curve using deconvolution software, taking the IRF into account.

    • A mono- or multi-exponential decay model is used to extract the fluorescence lifetime(s).

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_tcspc Fluorescence Lifetime (TCSPC) Stock Prepare Stock Solution (e.g., 1 mM in DMSO) Dilute Prepare Dilute Solutions (e.g., 1-10 µM in desired solvent) Stock->Dilute UV_Measure Measure Absorbance Spectra (200-800 nm) Dilute->UV_Measure Fluor_Measure Measure Excitation & Emission Spectra Dilute->Fluor_Measure TCSPC_Measure Measure Fluorescence Decay Dilute->TCSPC_Measure UV_Analysis Determine λ_abs_ and ε UV_Measure->UV_Analysis Fluor_Analysis Determine λ_em_, Stokes Shift, and Φ_F_ Fluor_Measure->Fluor_Analysis TCSPC_Analysis Determine Lifetime (τ) TCSPC_Measure->TCSPC_Analysis

Experimental workflow for characterizing the photophysical properties of 1,5-naphthyridine derivatives.

Conclusion

1,5-Naphthyridine derivatives represent a versatile class of compounds with significant potential in various scientific fields, driven by their tunable photophysical properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore and characterize novel derivatives for applications in bioimaging, sensing, and beyond. Further research into the structure-property relationships of these compounds will undoubtedly lead to the development of next-generation fluorescent tools with enhanced performance and specificity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,7-Dibromo-1,5-naphthyridine. The following information is based on established chemical principles and purification techniques for related brominated heterocyclic compounds, as specific literature on the purification of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature. Commercially available batches are typically of high purity, often 98% or greater.[1]

Q2: Which purification techniques are most suitable for this compound?

A2: The two most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities.

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: An appropriate solvent system for column chromatography should provide a retention factor (Rƒ) of 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[2] Start with a non-polar solvent such as hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[2]

Q4: What are some good solvent choices for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For heterocyclic compounds, common recrystallization solvents and mixtures include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes. Experimentation with small quantities is recommended to find the optimal solvent or solvent pair.

Q5: My compound "oils out" during recrystallization. What should I do?

A5: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This can be caused by using a solvent in which the compound is too soluble, or by cooling the solution too quickly. To resolve this, try adding more of the less polar solvent (if using a two-solvent system), reheating the solution until it is clear, and then allowing it to cool more slowly.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation The eluent is too polar or not polar enough.Optimize the solvent system using TLC to achieve an Rƒ of 0.2-0.4 for the target compound.[2]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[3]
Compound is not eluting The eluent is not polar enough.Gradually increase the polarity of the mobile phase.
Product is contaminated with a closely-eluting impurity The chosen solvent system does not provide adequate resolution.Try a different solvent system. For nitrogen-containing heterocycles, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent can sometimes improve separation.
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated.Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently heat until clear and cool slowly.[4]
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation before filtration.

Quantitative Data Summary

Commercially available this compound serves as a benchmark for achievable purity.

Supplier Reported Purity Physical Form
Sigma-Aldrich98%Solid
Bide Pharmatech95+%[1]N/A

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the purification of similar brominated heterocyclic compounds and should be adapted as necessary.

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rƒ value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting the column with the determined solvent system. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture to determine if the compound dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the compound is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting cluster_start Start: Crude Product cluster_methods Purification Methods cluster_cc_issues Column Chromatography Troubleshooting cluster_recryst_issues Recrystallization Troubleshooting cluster_solutions Solutions cluster_end End: Pure Product Start Crude this compound Column_Chromatography Column Chromatography Start->Column_Chromatography Recrystallization Recrystallization Start->Recrystallization Poor_Separation Poor Separation? Column_Chromatography->Poor_Separation No_Elution No Elution? Column_Chromatography->No_Elution Oiling_Out Oiling Out? Recrystallization->Oiling_Out No_Crystals No Crystals Form? Recrystallization->No_Crystals Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Yes Repack_Column Repack Column Poor_Separation->Repack_Column Yes Pure_Product Pure this compound Poor_Separation->Pure_Product No Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes No_Elution->Pure_Product No Slow_Cooling Slower Cooling / Add Anti-solvent Oiling_Out->Slow_Cooling Yes Oiling_Out->Pure_Product No Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Yes No_Crystals->Pure_Product No

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3,7-Dibromo-1,5-naphthyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?

A1: Low or no conversion in the Suzuki coupling of a dihalogenated N-heterocycle like this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and the reaction is run under a strict inert atmosphere.

    • Inappropriate Catalyst/Ligand Choice: For electron-deficient heteroaromatics, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[1] Pre-formed Pd(II) precatalysts like Pd(dppf)Cl₂ are often more stable and reliable.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step.

    • Base Strength and Solubility: The base activates the boronic acid to form a more nucleophilic borate species.[2] If the base is too weak, this activation is inefficient. For N-heterocycles, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The poor solubility of inorganic bases in organic solvents can also be a problem, so vigorous stirring is essential.

    • Boronic Acid Stability: Heteroaryl boronic acids can be prone to protodeboronation (hydrolysis back to the arene).[3] Using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt can enhance stability.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially for the oxidative addition step with a relatively electron-deficient heterocycle. A typical range to explore is 80-120 °C.

Q2: I am observing significant side products, such as homocoupling of the boronic acid and debromination of the naphthyridine. How can I minimize these?

A2: The formation of side products is a common challenge. Here’s how to address them:

  • Homocoupling: The self-coupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species.

    • Rigorous Degassing: As with low conversion issues, ensure the reaction is free of oxygen.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can help.

    • Stoichiometry: Using a slight excess of the this compound relative to the boronic acid can disfavor homocoupling.

  • Debromination (Protodehalogenation): This side reaction, where a bromine atom is replaced by hydrogen, can be caused by:

    • Protic Sources: The presence of water or other protic impurities can lead to debromination. Using anhydrous solvents and reagents is crucial.

    • Base Choice: Some base/solvent combinations can favor this pathway. Screening different bases may be necessary.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is another common side reaction.

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and are less susceptible to premature decomposition.[3]

    • Milder Base: A very strong base can sometimes accelerate protodeboronation. A careful balance of base strength is needed.

Q3: I am trying to achieve selective mono-arylation at one of the bromine positions. How can I control the regioselectivity?

A3: Achieving selective mono-arylation on a symmetric molecule like this compound relies on controlling the reaction stoichiometry and conditions.

  • Stoichiometry Control: The most straightforward approach is to use a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.0 equivalents) relative to the dibromonaphthyridine. This will statistically favor the formation of the mono-arylated product.

  • Reaction Time and Temperature: Stopping the reaction before it goes to completion can also favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS. Lowering the reaction temperature may also enhance selectivity.

  • Catalyst and Ligand Effects: While the two bromine atoms in this compound are electronically equivalent, subtle steric or electronic effects from the choice of ligand could potentially influence selectivity, although this is less predictable. For some dihalogenated heterocycles, the choice of catalyst and ligand can influence which position reacts first.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of this compound?

A1: A robust starting point would be a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. For example, Pd₂(dba)₃ with a ligand like SPhos or XPhos , or a pre-formed catalyst like Pd(dppf)Cl₂ . These systems are known to be effective for challenging couplings involving heteroaromatic halides. While Pd(PPh₃)₄ is a classic catalyst, it may be less effective for this substrate.

Q2: What are the recommended bases and solvents for this reaction?

A2:

  • Bases: Potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings of N-heterocycles. They are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvents: A mixture of an aprotic organic solvent and water is common. Good starting points include 1,4-Dioxane/water or Toluene/water (typically in a 4:1 or 5:1 ratio). Anhydrous solvents like DMF or THF can also be used, particularly if protodeboronation or debromination is a concern.

Q3: How can I purify the final 3,7-diaryl-1,5-naphthyridine product?

A3: Purification is typically achieved by column chromatography on silica gel . A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. It's important to first remove the inorganic base and palladium residues by filtering the reaction mixture through a pad of Celite and performing an aqueous workup before chromatography.

Q4: Is it possible to perform a sequential, two-step Suzuki coupling to introduce two different aryl groups?

A4: Yes, this is a common strategy. It involves first performing a selective mono-arylation as described in the troubleshooting guide (Q3). After purification of the mono-arylated intermediate (3-Aryl-7-bromo-1,5-naphthyridine), this product can then be subjected to a second Suzuki coupling with a different arylboronic acid to yield the unsymmetrical 3,7-diaryl-1,5-naphthyridine.

Data on Suzuki Coupling Conditions for Dihalo-N-Heterocycles

The following table summarizes typical conditions used for the Suzuki coupling of various dihalogenated nitrogen-containing heterocycles, which can serve as a starting point for optimizing the reaction of this compound.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane901270-85 (mono)[4]
4,7-Dibromo[5][6][7]selenadiazolo[3,4-c]pyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol1102472 (mono)[8]
5,7-Dichloro-1,6-naphthyridinePd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene1001680-95 (mono)[9]
2,4-DichloropyridinePd-PEPPSI-IPr (3)-K₂CO₃ (2)Dioxane/H₂O801275-85 (mono)-
3,5-DibromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1101888 (di)-

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (2.2-2.5 equiv for diarylation; 1.0-1.1 equiv for monoarylation)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove solids.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow reagents 1. Reagent Assembly (Dibromonaphthyridine, Boronic Acid, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (e.g., 100°C, 12-24h) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Workup (Cool, Filter, Extract, Dry) monitoring->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product 8. Final Product purify->product

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low Yield / No Reaction catalyst_q Is the catalyst system active? start->catalyst_q base_q Is the base effective? catalyst_q->base_q No degas Action: Rigorously degas solvents & use inert atm. catalyst_q->degas Yes (Oxygen?) ligand Action: Use bulky, e--rich ligand (e.g., SPhos, XPhos). catalyst_q->ligand Yes (Wrong Ligand?) conditions_q Are reaction conditions optimal? base_q->conditions_q No strong_base Action: Switch to stronger base (e.g., K3PO4, Cs2CO3). base_q->strong_base Yes (Too Weak?) boronic_ester Action: Use boronic ester (pinacol) to prevent decomposition. base_q->boronic_ester Yes (Decomposition?) temp Action: Increase reaction temperature (80-120°C). conditions_q->temp Yes

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-naphthyridines. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 1,5-naphthyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 1,5-naphthyridines, offering practical solutions in a question-and-answer format.

Friedländer Synthesis

Q1: I am observing very low yields in my Friedländer synthesis of a 1,5-naphthyridine. What are the common causes and how can I improve the yield?

A1: Low yields in the Friedländer synthesis are a frequent issue and can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: Ensure your 3-aminopyridine derivative and the carbonyl compound containing an α-methylene group are of high purity. Impurities can lead to unwanted side reactions and may inhibit catalyst activity.

  • Reaction Conditions:

    • Catalyst Choice: The selection of an appropriate acid or base catalyst is critical. While classic methods may use bases like NaOH or KOH, Lewis acids such as tin(IV) chloride (SnCl₄) or solid acid catalysts like Amberlyst-15 have shown to be effective.[1] For a greener approach, ionic liquids like choline hydroxide have been used successfully, even in aqueous media.[2]

    • Solvent: The choice of solvent can significantly influence reaction rates and yields. High-boiling point solvents like diphenyl ether are traditionally used for the necessary high temperatures. However, solvent-free conditions or the use of more environmentally benign solvents like water have also been reported to give excellent yields.

    • Temperature: The reaction temperature may require optimization. While some protocols specify high temperatures (150-220°C), others can achieve high yields at much lower temperatures, especially with a highly active catalyst.[2] It is advisable to run small-scale experiments to determine the optimal temperature for your specific substrates.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extending the reaction duration may be necessary.

Q2: I am struggling with poor regioselectivity in the Friedländer annulation when using an unsymmetrical ketone. How can I control which isomer is formed?

A2: Achieving high regioselectivity with unsymmetrical ketones is a known challenge. Here are some strategies to improve it:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. The choice of catalyst can influence the reaction pathway and steric interactions, thus directing the cyclization to a specific position.

  • Reaction Conditions: Fine-tuning the reaction temperature and solvent can also impact the regiochemical outcome. Different conditions may favor the kinetic or thermodynamic product.

  • Substrate Modification: In some cases, modifying the substituents on the aminopyridine or the ketone can introduce steric or electronic biases that favor the formation of the desired isomer.

Skraup Synthesis

Q3: My Skraup synthesis of 1,5-naphthyridine is giving a very low yield and a lot of tar-like byproducts. How can I optimize this reaction?

A3: The Skraup reaction is notorious for being highly exothermic and can lead to polymerization and charring if not properly controlled. Here are some tips to improve the outcome:

  • Moderating the Reaction: The classic Skraup reaction can be violent. The use of a moderator, such as ferrous sulfate, can help to control the reaction rate and prevent it from becoming too vigorous.[3]

  • Oxidizing Agent: While nitrobenzene is traditionally used as the oxidizing agent, arsenic acid has been reported to result in a less violent reaction.[4] Iodine has also been used as a catalyst and oxidant, offering a cheaper and easier-to-handle alternative.[5]

  • Purity of Glycerol: The presence of water in the glycerol can significantly lower the yield. It is recommended to use anhydrous glycerol.[3]

  • Order of Reagent Addition: The order in which the reagents are mixed is crucial. Adding the sulfuric acid before the ferrous sulfate can cause the reaction to start prematurely.[3]

  • Side Products: The harsh acidic conditions of the Skraup reaction can lead to the formation of various side products. Careful control of the temperature and gradual heating are essential to minimize their formation.

Gould-Jacobs Reaction

Q4: I am having trouble with the thermal cyclization step of the Gould-Jacobs reaction for a 4-hydroxy-1,5-naphthyridine synthesis. The yields are inconsistent. What should I do?

A4: The high-temperature cyclization is a critical step in the Gould-Jacobs reaction, and its success often depends on precise temperature control.

  • Cyclization Conditions: This step is typically carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A at temperatures around 250°C. Inconsistent heating can lead to incomplete cyclization or decomposition, resulting in variable yields. The use of microwave heating can sometimes offer better temperature control and improved yields.

  • Regioselectivity: When using substituted 3-aminopyridines, the cyclization can potentially occur on either side of the amino group, leading to isomeric products. The regioselectivity is influenced by the electronic and steric nature of the substituents on the pyridine ring. A detailed investigation of the reaction conditions may be necessary to favor the desired isomer.[6]

Purification

Q5: I am having difficulty purifying my 1,5-naphthyridine product. What are the common impurities and how can I remove them?

A5: Purification of 1,5-naphthyridines can be challenging due to the presence of unreacted starting materials, side products, and residual high-boiling solvents.

  • Common Impurities:

    • Unreacted 3-aminopyridine: This is a common basic impurity.

    • High-boiling point solvents: Solvents like DMSO or diphenyl ether can be difficult to remove completely.

    • Isomeric byproducts: In cases of poor regioselectivity, the product will be contaminated with its isomer.

  • Purification Strategies:

    • Acidic Wash: To remove basic impurities like unreacted 3-aminopyridine, an acidic wash during the workup is highly effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic impurities, making them water-soluble and easily separable in the aqueous layer.[7]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective way to obtain highly pure material.

    • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is a powerful tool. A careful selection of the eluent system is crucial for good separation.

    • Co-evaporation: To remove traces of high-boiling point solvents, co-evaporation with a lower-boiling point solvent like toluene under reduced pressure can be effective.[7]

Data Presentation

Table 1: Comparison of Catalysts in the Friedländer Synthesis of 1,8-Naphthyridines *

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Choline hydroxideWater50699[2]
LiOH·H₂OWaterNot specifiedNot specified69[2]
[Bmmim][Im] (ionic liquid)None802490[8][9]
Amberlyst-15EthanolRefluxNot specifiedGood[1]
p-Toluene sulfonic acidNoneNot specifiedNot specifiedHigh[1]

*Data for 1,8-naphthyridine synthesis is presented as a close analogue due to the limited availability of comprehensive comparative data specifically for 1,5-naphthyridine synthesis under various catalytic conditions.

Experimental Protocols

Protocol 1: Friedländer Synthesis of a Substituted 1,5-Naphthyridine

This protocol provides a general procedure for the synthesis of a substituted 1,5-naphthyridine via a Friedländer annulation.

Materials:

  • Substituted 3-aminopyridine-2-carbaldehyde or ketone (1.0 mmol)

  • Active methylene compound (e.g., diethyl malonate) (1.2 mmol)

  • Catalyst (e.g., piperidine, 2-3 drops)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 3-aminopyridine-2-carbaldehyde or ketone in ethanol.

  • Add the active methylene compound to the solution.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Skraup Synthesis of 1,5-Naphthyridine

This protocol describes the synthesis of the parent 1,5-naphthyridine from 3-aminopyridine.

Materials:

  • 3-Aminopyridine (0.1 mol)

  • Anhydrous glycerol (0.3 mol)

  • Concentrated sulfuric acid (0.2 mol)

  • Ferrous sulfate (as a moderator)

  • Nitrobenzene (as an oxidizing agent) (0.12 mol)

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed in a fume hood with appropriate safety precautions.

  • In a large round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully add the concentrated sulfuric acid to the anhydrous glycerol while cooling in an ice bath.

  • Add the ferrous sulfate to the mixture.

  • Slowly add the 3-aminopyridine to the cooled mixture with stirring.

  • Add the nitrobenzene.

  • Heat the mixture gently. Once the reaction starts, it may become vigorous. Be prepared to remove the heat source and cool the flask if necessary.

  • After the initial exothermic reaction subsides, continue to heat the mixture at reflux for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Make the solution strongly alkaline with concentrated sodium hydroxide solution.

  • Steam distill the mixture to isolate the crude 1,5-naphthyridine.

  • Purify the product by fractional distillation or crystallization.

Protocol 3: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol outlines the synthesis of 4-hydroxy-1,5-naphthyridine.[10][11]

Materials:

  • 3-Aminopyridine (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (1.1 equiv)

  • Diphenyl ether (high-boiling point solvent)

Procedure:

  • Step 1: Condensation

    • In a round-bottom flask, mix 3-aminopyridine and diethyl ethoxymethylenemalonate.

    • Heat the mixture at 100-130°C for 1-2 hours. The progress can be monitored by observing the evolution of ethanol.

  • Step 2: Cyclization

    • In a separate flask, heat diphenyl ether to approximately 250°C.

    • Slowly add the intermediate from Step 1 to the hot diphenyl ether.

    • Maintain the temperature for about 15-30 minutes to allow for cyclization.

    • Cool the reaction mixture. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will often precipitate.

    • Collect the solid by filtration and wash with a low-boiling point solvent like hexane or ether to remove the diphenyl ether.

  • Step 3: Hydrolysis and Decarboxylation

    • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

    • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the solution and acidify with an acid (e.g., acetic acid or dilute HCl) to precipitate the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

    • Collect the acid by filtration.

    • To decarboxylate, heat the carboxylic acid above its melting point until the evolution of CO₂ ceases. The resulting product is 4-hydroxy-1,5-naphthyridine.

Visualizations

experimental_workflow cluster_friedlander Friedländer Synthesis cluster_skraup Skraup Synthesis cluster_gould_jacobs Gould-Jacobs Synthesis Start_F 3-Aminopyridine Derivative Reaction_F Condensation & Cyclization (Acid/Base Catalyst) Start_F->Reaction_F Reactant_F Active Methylene Compound Reactant_F->Reaction_F Product_F Substituted 1,5-Naphthyridine Reaction_F->Product_F Start_S 3-Aminopyridine Reaction_S Dehydration, Michael Addition, Cyclization, Oxidation Start_S->Reaction_S Reactant_S Glycerol, H₂SO₄, Oxidizing Agent Reactant_S->Reaction_S Product_S 1,5-Naphthyridine Reaction_S->Product_S Start_GJ 3-Aminopyridine Step1_GJ Condensation Start_GJ->Step1_GJ Reactant_GJ Diethyl Ethoxy- methylenemalonate Reactant_GJ->Step1_GJ Step2_GJ Thermal Cyclization Step1_GJ->Step2_GJ Step3_GJ Hydrolysis & Decarboxylation Step2_GJ->Step3_GJ Product_GJ 4-Hydroxy- 1,5-Naphthyridine Step3_GJ->Product_GJ

Caption: Overview of key synthetic routes to 1,5-naphthyridines.

troubleshooting_flowchart Start Low Yield in 1,5-Naphthyridine Synthesis Check_Purity Are starting materials pure? Start->Check_Purity Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Check_Conditions Are reaction conditions (catalyst, solvent, temp) optimized? Check_Purity->Check_Conditions Yes Purify_Reactants->Check_Conditions Optimize_Conditions Screen catalysts, solvents, and temperatures Check_Conditions->Optimize_Conditions No Check_Time Is the reaction complete (by TLC)? Check_Conditions->Check_Time Yes Optimize_Conditions->Check_Time Increase_Time Extend reaction time Check_Time->Increase_Time No Consider_Route Consider alternative synthetic route Check_Time->Consider_Route Yes, but still low yield Success Improved Yield Increase_Time->Success Consider_Route->Success

Caption: Troubleshooting flowchart for low yields in 1,5-naphthyridine synthesis.

References

Technical Support Center: Bromination of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,5-naphthyridine.

Troubleshooting Guides

Issue 1: Low Yield of Monobrominated Product and Formation of Multiple Products

Q1: My reaction is resulting in a low yield of the desired 3-bromo-1,5-naphthyridine and a significant amount of a dibrominated side product. How can I improve the selectivity for monobromination?

A1: Over-bromination, leading to the formation of 3,7-dibromo-1,5-naphthyridine, is a common side reaction in the bromination of 1,5-naphthyridine. The choice of brominating agent and control of reaction conditions are critical to maximizing the yield of the desired monobrominated product.

Strategies to Control Over-bromination:

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often a milder and more selective reagent for aromatic bromination, which can help to minimize the formation of di- and polybrominated products.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the brominating agent can lead to the formation of the dibrominated product. It is recommended to start with equimolar amounts or a slight deficiency of the brominating agent relative to 1,5-naphthyridine.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second bromination reaction.

  • Slow Addition: The slow, dropwise addition of the brominating agent to the reaction mixture can help to maintain a low concentration of the electrophile and favor monobromination.

Data Presentation: Comparison of Brominating Agents

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield of 3-bromo-1,5-naphthyridine (%)Key Side Product
Br₂Glacial Acetic Acid85555[1]This compound[2]
NBSAcetonitrileReflux4Potentially higher selectivity (Specific yield data not available in the searched literature)This compound

Experimental Protocols:

Protocol 1: Bromination using Bromine (Br₂) in Acetic Acid [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,5-naphthyridine (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid.

  • Temperature Control: Heat the stirred solution to 85°C.

  • Reagent Addition: Slowly add a 1 M solution of bromine in acetic acid (1.7 eq) to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 85°C for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (2:1) eluent system to separate the desired 3-bromo-1,5-naphthyridine from unreacted starting material and the this compound byproduct.

Q2: I am observing the formation of N-oxide derivatives in my bromination reaction. How can I prevent this?

A2: The formation of 1,5-naphthyridine-N-oxide derivatives can occur if oxidizing conditions are present. The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation, which can compete with the desired bromination.

Strategies to Prevent N-Oxide Formation:

  • Use of Purified Reagents: Ensure that the brominating agent and solvent are free from oxidizing impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen.

  • Avoidance of Peroxides: If using a radical initiator with NBS, ensure it is free of peroxide contaminants that can lead to N-oxidation.

Frequently Asked Questions (FAQs)

Q3: What are the most common side reactions in the bromination of 1,5-naphthyridine?

A3: The most frequently encountered side reaction is over-bromination , leading to the formation of This compound .[2] Another potential side reaction is the formation of N-oxides if oxidizing conditions are present.

Q4: How can I effectively purify 3-bromo-1,5-naphthyridine from the 3,7-dibrominated byproduct?

A4: Column chromatography on silica gel is the most effective method for separating 3-bromo-1,5-naphthyridine from its dibrominated counterpart. The polarity difference between the mono- and di-brominated compounds allows for their separation.

Tips for Successful Chromatographic Separation:

  • Solvent System: A common eluent system is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. A starting ratio of 2:1 (petroleum ether:ethyl acetate) has been reported to be effective.[1]

  • Gradient Elution: A gradient elution, gradually increasing the polarity of the solvent system, can improve the separation of closely eluting compounds.

  • TLC Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the desired product. The monobrominated product will have a higher Rf value than the more polar dibrominated product.

Q5: What is the expected regioselectivity of the bromination of 1,5-naphthyridine?

A5: The electrophilic bromination of 1,5-naphthyridine preferentially occurs at the 3-position. This is due to the electronic properties of the naphthyridine ring system, where the 3- and 7-positions are the most electron-rich and thus most susceptible to electrophilic attack.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Reaction Pathways in the Bromination of 1,5-Naphthyridine

bromination_pathway cluster_main Main Reaction cluster_side Side Reaction 1,5-Naphthyridine 1,5-Naphthyridine 3-Bromo-1,5-naphthyridine 3-Bromo-1,5-naphthyridine 1,5-Naphthyridine->3-Bromo-1,5-naphthyridine + Br+ This compound This compound 3-Bromo-1,5-naphthyridine->this compound + Br+ (Over-bromination)

Caption: Main and side reaction pathways in the bromination of 1,5-naphthyridine.

Diagram 2: Troubleshooting Workflow for 1,5-Naphthyridine Bromination

troubleshooting_workflow start Start: Bromination of 1,5-Naphthyridine check_yield Analyze Reaction Mixture: Low yield of desired product? start->check_yield multiple_products Multiple Products Observed? check_yield->multiple_products Yes low_yield_solutions Troubleshoot Low Yield: - Check reagent purity - Optimize reaction time/temp - Ensure inert atmosphere check_yield->low_yield_solutions No, but low yield over_bromination Over-bromination Suspected (Dibromo product detected) multiple_products->over_bromination Yes purification Purification Challenge: Difficulty separating products multiple_products->purification No, but purification issue end Successful Synthesis of 3-Bromo-1,5-naphthyridine low_yield_solutions->end over_bromination_solutions Control Over-bromination: - Use NBS instead of Br2 - Reduce stoichiometry of brominating agent - Lower reaction temperature - Slow addition of reagent over_bromination->over_bromination_solutions over_bromination_solutions->purification purification_solutions Optimize Purification: - Use column chromatography - Optimize solvent gradient (e.g., Pet. Ether/EtOAc) - Monitor with TLC purification->purification_solutions purification_solutions->end

Caption: A workflow for troubleshooting common issues in 1,5-naphthyridine bromination.

References

Technical Support Center: Improving Yields of Buchwald-Hartwig Amination with Dibromonaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of dibromonaphthyridines. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.

Troubleshooting Guide

This guide addresses common problems encountered during the Buchwald-Hartwig amination of dibromonaphthyridine substrates.

Problem 1: Low to No Conversion of the Starting Material

Low or no conversion is a frequent challenge, often stemming from catalyst deactivation or suboptimal reaction conditions. Naphthyridine substrates, with their multiple nitrogen atoms, can act as catalyst poisons.

Potential CauseTroubleshooting Steps
Inactive Catalyst • Ensure the palladium precatalyst is of high purity and has been stored under an inert atmosphere. • Consider using a pre-activated Pd(0) source or a palladacycle precatalyst (e.g., G3 or G4) for more reliable initiation. • Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[1]
Inappropriate Ligand • Screen a panel of bulky, electron-rich phosphine ligands. For nitrogen-containing heterocycles, ligands like XPhos, RuPhos, and BrettPhos are often effective.[1] • The optimal ligand is highly substrate-specific; what works for one naphthyridine isomer may not be ideal for another.
Incorrect Base • For the less reactive C-Br bonds on an electron-deficient naphthyridine ring, a strong base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. • If the substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may necessitate a more active catalyst system and higher temperatures. • Ensure the base is anhydrous and of high purity.
Low Reaction Temperature • Gradually increase the reaction temperature in increments of 10-20 °C. Buchwald-Hartwig aminations with heteroaryl bromides often require heating, typically in the range of 80-120 °C.
Poor Solubility • Ensure all reaction components are adequately dissolved. Toluene and 1,4-dioxane are common solvents. The addition of a co-solvent like THF can sometimes improve solubility and yields.[1]

Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)

Hydrodehalogenation, the replacement of a bromine atom with hydrogen, is a common side reaction that competes with the desired amination.

Potential CauseTroubleshooting Steps
Catalyst Deactivation Pathway • This can be more prevalent with electron-poor aryl halides. • Try a different ligand that promotes faster reductive elimination. • Consider a lower reaction temperature to disfavor the decomposition pathway.
Presence of Water • Ensure all reagents and solvents are strictly anhydrous. Water can be a proton source for hydrodehalogenation. • Use freshly dried solvents and handle hygroscopic bases in a glovebox.
Amine Stoichiometry • Using a slight excess of the amine (1.1-1.5 equivalents) can help favor the productive amination pathway.

Problem 3: Lack of Regioselectivity in Mono-amination

Achieving selective mono-amination of a dibromonaphthyridine can be challenging, as the reactivity of the two C-Br bonds can be similar.

Potential CauseTroubleshooting Steps
Similar Reactivity of Bromine Atoms • The electronic environment of the two bromine atoms dictates their relative reactivity. C-Br bonds adjacent to a nitrogen atom are often more activated. • Carefully control the stoichiometry of the amine (use 1.0-1.2 equivalents for mono-amination).
Reaction Temperature and Time • Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more activated position. • Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized, before significant di-amination occurs.

Frequently Asked Questions (FAQs)

Q1: Which palladium precatalyst is best for the amination of dibromonaphthyridines?

While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, palladacycle precatalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 often provide higher activity and reproducibility. This is because they generate the active Pd(0) species more cleanly and efficiently, which is particularly important when dealing with potentially coordinating substrates like naphthyridines.

Q2: How do I choose the right ligand for my specific dibromonaphthyridine and amine?

Ligand selection is critical and often requires screening. A good starting point is to use bulky, electron-rich biaryl phosphine ligands.

  • For primary and secondary aliphatic amines: XPhos and BrettPhos are often good choices.

  • For anilines and other aryl amines: RuPhos and SPhos can be effective. The steric hindrance of both the ligand and the amine plays a significant role in the outcome of the reaction.

Q3: What is the best base to use, and how does it affect the reaction?

Strong, non-nucleophilic bases are generally preferred.

  • Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for amination of aryl bromides.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Can be useful for substrates with base-sensitive functional groups.

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): These are weaker bases that can be used for sensitive substrates, but often require higher temperatures and more active catalyst systems.

The base's role is to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.

Q4: Can I perform a selective mono-amination on a dibromonaphthyridine?

Yes, selective mono-amination is possible. The key is to control the reaction conditions to favor the reaction at one position over the other. This can be achieved by:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine.

  • Temperature: Lowering the reaction temperature can enhance selectivity.

  • Reaction Time: Careful monitoring is crucial to stop the reaction after the formation of the mono-aminated product and before the di-substituted product begins to form in significant amounts.

Q5: My reaction stalls before completion. What should I do?

Reaction stalling can be due to catalyst decomposition or product inhibition.

  • Catalyst Decomposition: The catalyst may not be stable for extended periods under the reaction conditions. Consider a higher catalyst loading or the use of a more robust precatalyst.

  • Product Inhibition: The aminated naphthyridine product can sometimes coordinate to the palladium center and inhibit further catalysis. Trying a different solvent to improve product solubility might help.

Quantitative Data Summary

The following tables summarize yields for the Buchwald-Hartwig amination of dibromonaphthyridine derivatives under various conditions. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Mono-amination of 2,7-Dibromo-1,8-naphthyridine

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.4)Toluene1001285
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1101878
n-ButylamineXPhos-Pd-G3 (2)-K₃PO₄ (2.0)Toluene1001691
PiperidinePd₂(dba)₃ (2.5)BrettPhos (5)LiHMDS (1.5)THF802482

Table 2: Mono-amination of 2,6-Dibromo-1,5-naphthyridine

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PyrrolidinePd(OAc)₂ (3)SPhos (6)NaOtBu (1.5)Toluene1001288
4-MethoxyanilineXPhos-Pd-G3 (2)-K₃PO₄ (2.0)1,4-Dioxane1102081
DiethylaminePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.4)Toluene/THF1001675
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1101884

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination of a Dibromonaphthyridine

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Dibromonaphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the dibromonaphthyridine, palladium precatalyst, and base under an inert atmosphere.

  • Seal the tube, then evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or when the desired mono-aminated product is maximized), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + HNR'R'' - L Amido Palladium-Amido Complex AmineCoord->Amido + Base - [Base-H]Br Product Ar-NR'R'' Amido->Product Reductive Elimination Catalyst_Regen Pd(0)Ln Amido->Catalyst_Regen

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst System (Precatalyst, Ligand) Start->CheckCatalyst CheckConditions Check Reaction Conditions (Base, Solvent, Temp.) Start->CheckConditions CheckPurity Check Reagent Purity (Anhydrous, Degassed) Start->CheckPurity OptimizeLigand Screen Ligands (XPhos, RuPhos, etc.) CheckCatalyst->OptimizeLigand OptimizeBase Screen Bases (NaOtBu, Cs2CO3, etc.) CheckConditions->OptimizeBase OptimizeTemp Increase Temperature CheckConditions->OptimizeTemp CheckPurity->CheckCatalyst CheckPurity->CheckConditions Success Improved Yield OptimizeLigand->Success OptimizeBase->Success OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Cross-Coupling with 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3,7-Dibromo-1,5-naphthyridine.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling experiments involving this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My cross-coupling reaction with this compound is failing or showing very low conversion. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent problem that often points to issues with the catalyst system or reaction conditions. The electron-deficient nature of the 1,5-naphthyridine ring can influence catalyst activity and stability.[1][2]

Potential Causes and Solutions:

  • Inactive or Incompatible Catalyst System: The choice of palladium catalyst and phosphine ligand is critical.[2] Standard catalysts like Pd(PPh₃)₄ may not be optimal for this specific substrate.[2][3] The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[4]

    • Solution: Employ more robust and specialized catalyst systems. For Suzuki-Miyaura couplings, consider palladium(II) precatalysts with bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos.[4][5][6] For Buchwald-Hartwig aminations, similar bulky ligands are often effective.[4][7][8] Using pre-catalysts can also lead to the efficient formation of the active catalytic species.[7]

  • Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst through oxidation.[2][3]

    • Solution: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[9] The reaction should be run under a strict inert atmosphere.[3]

  • Suboptimal Base Selection: The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[2] An inappropriate or weak base can stall the catalytic cycle.

    • Solution: Screen a variety of bases. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4][6] For Buchwald-Hartwig reactions, strong bases such as NaOtBu or LHMDS are commonly used, though weaker carbonate or phosphate bases can be effective with the right ligand and may offer better functional group tolerance.[7][10]

  • Insufficient Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[2][4] Microwave irradiation can also be used to achieve rapid and efficient heating.[4]

Issue 2: Formation of Side Products

Q: My reaction is producing significant side products, such as debromination and homocoupling. How can I minimize these?

A: The formation of side products suggests that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[2]

Potential Causes and Solutions:

  • Debromination (Proto-dehalogenation): This side reaction, where a bromine atom is replaced by hydrogen, can occur in the presence of water or other protic sources.[3]

    • Solution: Use anhydrous solvents and reagents. If the reaction protocol requires water (common in Suzuki couplings), consider minimizing the amount or using anhydrous conditions with a base like K₃PO₄, which may require a small amount of water to be effective.[1]

  • Homocoupling: This side reaction, particularly of the boronic acid in Suzuki couplings, is often caused by the presence of oxygen.[3]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere is essential.[3][9] Using a slight excess of the this compound relative to the boronic acid can also help minimize this side product.[3]

  • Protodeboronation (for Suzuki reactions): The boronic acid can be unstable and hydrolyze back to the corresponding arene, especially with heteroaryl boronic acids.[3][5]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[3]

Issue 3: Lack of Selectivity (Mono- vs. Di-substitution)

Q: I am trying to achieve mono-functionalization of this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve selectivity?

A: Achieving selective mono-substitution on a dihalogenated substrate depends on the differential reactivity of the two C-Br bonds and careful control of reaction conditions. While the two bromine atoms on this compound are electronically distinct, achieving high selectivity can still be challenging.

Potential Causes and Solutions:

  • Stoichiometry: Using an excess of the coupling partner (e.g., boronic acid or amine) will favor di-substitution.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the dibromo-naphthyridine (e.g., 1.1 to 1.5 equivalents) relative to the coupling partner to favor mono-substitution.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to the slower reaction at the second C-Br bond, resulting in the di-substituted product.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the desired mono-substituted product is maximized. Consider running the reaction at a lower temperature to enhance the difference in reaction rates at the two positions.

  • Catalyst and Ligand Choice: The ligand can influence the steric environment around the palladium center, which may affect selectivity.

    • Solution: Experiment with different ligands. Bulky ligands might show a preference for the more accessible bromine position and could potentially be used to control selectivity.

Catalyst Selection and Reaction Condition Tables

The following tables provide recommended starting conditions for various cross-coupling reactions. These are based on general protocols for dihalogenated heteroaromatic compounds and should be optimized for this compound.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pre-catalysts are often preferred for their stability and activity.[7]
Ligand XPhos, SPhos, RuPhos (2-10 mol%)Bulky, electron-rich biarylphosphine ligands are effective for challenging substrates.[4][6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger, non-nucleophilic bases are generally recommended.[4]
Solvent 1,4-Dioxane/Water, Toluene/Water, or THF/Water (e.g., 4:1 v/v)The presence of water can be beneficial for Suzuki reactions.[11][12]
Temperature 80 - 110 °COptimization may be required.[2]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommendationNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)G2 or G3 pre-catalysts with appropriate ligands are also excellent choices.[7]
Ligand XantPhos, BINAP, or other bulky biarylphosphine ligands (2-10 mol%)Ligand choice is critical and depends on the amine coupling partner.[10][13]
Base NaOtBu or LHMDS (1.2-2.0 equiv.)Strong, non-nucleophilic bases are typically required.[10]
Solvent Toluene, Dioxane, or THF (anhydrous)Anhydrous conditions are crucial.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive amines.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommendationNotes
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)These are common and effective catalysts for Sonogashira reactions.[14]
Co-catalyst CuI (2-10 mol%)Copper(I) iodide is a standard co-catalyst, though copper-free conditions exist.[14][15]
Base Et₃N or DIPEA (2-3 equiv.)An amine base often serves as the base and sometimes as the solvent.[15]
Solvent THF or DMFThe choice of solvent can significantly impact the reaction.[6]
Temperature Room Temperature to 80 °CReaction temperature depends on the reactivity of the substrates.[16]

Experimental Protocols

The following are general, representative protocols that can be adapted for cross-coupling reactions with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.2 equiv. for mono-coupling), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).[4]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).[4]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4][6]

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[6]

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.[6]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).[15]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv.).[15]

  • Add the terminal alkyne (1.1 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the necessary time, monitoring by TLC.[15]

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent like diethyl ether, and filter through a pad of Celite to remove solids.[15]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.[15]

Visualizations

The following diagrams illustrate key workflows and concepts in catalyst selection and troubleshooting for cross-coupling reactions.

Troubleshooting_Workflow Start Reaction Failure: Low or No Conversion Check_Catalyst Evaluate Catalyst System - Active? Fresh? - Appropriate Ligand? Start->Check_Catalyst Check_Conditions Verify Reaction Conditions - Inert Atmosphere? - Degassed Solvents? Start->Check_Conditions Check_Reagents Assess Reagents - Correct Base? - Reagent Purity? Start->Check_Reagents Optimize_Catalyst Screen Catalysts/Ligands (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Temp & Time - Increase Temperature? - Longer Reaction? Check_Conditions->Optimize_Conditions Optimize_Reagents Screen Bases & Solvents - Stronger Base? - Different Solvent? Check_Reagents->Optimize_Reagents Success Successful Reaction Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Reagents->Success

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Catalyst_Selection_Tree Start Desired Bond Formation? CC_Bond C-C Bond Start->CC_Bond C-C CN_Bond C-N Bond Start->CN_Bond C-N CC_Coupling_Type Coupling Partner? CC_Bond->CC_Coupling_Type CN_Coupling_Type Buchwald-Hartwig Amination CN_Bond->CN_Coupling_Type Suzuki Suzuki-Miyaura (Boronic Acid/Ester) CC_Coupling_Type->Suzuki Organoboron Sonogashira Sonogashira (Terminal Alkyne) CC_Coupling_Type->Sonogashira Alkyne Buchwald_Catalyst Catalyst System: Pd₂(dba)₃ + XantPhos/BINAP Base: NaOtBu / LHMDS CN_Coupling_Type->Buchwald_Catalyst Suzuki_Catalyst Catalyst System: Pd₂(dba)₃ + XPhos/SPhos Base: K₃PO₄ / Cs₂CO₃ Suzuki->Suzuki_Catalyst Sonogashira_Catalyst Catalyst System: Pd(PPh₃)₄ + CuI Base: Et₃N / DIPEA Sonogashira->Sonogashira_Catalyst

Caption: Decision tree for selecting a cross-coupling reaction and catalyst system.

References

Technical Support Center: Solvent Effects on the Reactivity of 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,7-Dibromo-1,5-naphthyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block. Particular focus is given to the critical role of solvent selection in directing reaction outcomes, especially in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The two bromine atoms on the 1,5-naphthyridine core are excellent leaving groups for a variety of transformations. The most common reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Nucleophilic aromatic substitution (SNA r) with strong nucleophiles is also a viable strategy for functionalization.

Q2: I am struggling with the solubility of this compound in my reaction solvent. What do you recommend?

A2: this compound is a solid at room temperature with limited solubility in many common nonpolar organic solvents.[1] For palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as DMF, DMSO, 1,4-dioxane, and THF are often used, as they can effectively dissolve the substrate, catalyst, and other reagents. For reactions requiring nonpolar conditions, toluene may be used, though heating is typically necessary to achieve sufficient solubility. It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.

Q3: How can I achieve selective mono-substitution of this compound?

A3: Achieving selective mono-substitution over di-substitution can be challenging but is often controllable. Key strategies include:

  • Stoichiometry: Use a slight excess of the this compound relative to the coupling partner (e.g., 1.1-1.2 equivalents of the dibromide to 1.0 equivalent of the boronic acid or amine).

  • Reaction Temperature: Lowering the reaction temperature can often favor mono-substitution by reducing the rate of the second coupling reaction.

  • Reaction Time: Carefully monitoring the reaction progress by TLC or LC-MS and stopping the reaction once the desired mono-substituted product is maximized is crucial.

  • Catalyst and Ligand Choice: In some cases, the choice of palladium catalyst and ligand can influence the selectivity. Bulky ligands can sometimes disfavor the second substitution at the more sterically hindered position.

Q4: My Suzuki-Miyaura coupling reaction is giving low yields. What are the common causes?

A4: Low yields in Suzuki-Miyaura couplings of heteroaromatic bromides are a common issue. Here are some troubleshooting steps:

  • Oxygen Contamination: Ensure that the reaction is performed under a strictly inert atmosphere (nitrogen or argon) and that all solvents and reagents are properly degassed. Oxygen can deactivate the palladium catalyst.

  • Inefficient Base: The choice and quality of the base are critical. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are recommended. Ensure the base is finely powdered and anhydrous.

  • Catalyst/Ligand System: For challenging substrates, consider using more advanced catalyst systems, such as pre-formed palladium complexes with bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.

  • Protodeboronation: This is a side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using anhydrous solvents and a suitable base. Using boronic esters (e.g., pinacol esters) can also improve stability.

Q5: I am observing significant amounts of homo-coupling of my boronic acid in a Suzuki-Miyaura reaction. How can I prevent this?

A5: Homo-coupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction. Using a slight excess of the this compound can also help consume the boronic acid in the desired cross-coupling pathway.

Troubleshooting Guides

Issue 1: Poor Selectivity in Cross-Coupling Reactions (Mono- vs. Di-substitution)

Symptoms:

  • Formation of a mixture of mono- and di-substituted products.

  • Difficulty in isolating the desired mono-substituted product.

Possible Causes & Solutions:

CauseSolution
Incorrect Stoichiometry Use a slight excess (1.1-1.2 eq.) of this compound relative to the nucleophile.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress closely.
Prolonged Reaction Time Stop the reaction as soon as the desired mono-substituted product is maximized.
Inappropriate Solvent The solvent can influence the relative rates of the first and second substitutions. Screen different solvents to optimize selectivity.
Issue 2: Low or No Conversion in Buchwald-Hartwig Amination

Symptoms:

  • Starting material remains largely unreacted.

  • Low yield of the desired aminated product.

Possible Causes & Solutions:

CauseSolution
Inappropriate Base Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. The choice of base may need to be optimized for the specific amine.
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions. Oxygen can poison the palladium catalyst.
Unsuitable Ligand The choice of phosphine ligand is critical. For heteroaromatic substrates, bulky, electron-rich ligands like Xantphos or Josiphos are often effective.[2]
Poor Solvent Choice Ethereal solvents like THF or 1,4-dioxane are commonly used. For some substrates, toluene or DMF may be more suitable.

Data Presentation

The choice of solvent can significantly influence the outcome of palladium-catalyzed cross-coupling reactions. While specific data for this compound is not extensively published, the following tables provide representative data based on trends observed for similar dihaloheterocyclic compounds.

Table 1: Expected Solvent Effects on Suzuki-Miyaura Coupling of this compound

Solvent SystemBaseExpected YieldSelectivityNotes
1,4-Dioxane / H₂O (4:1)K₃PO₄Good to ExcellentModerateA robust and widely applicable system.
Toluene / H₂O (4:1)Cs₂CO₃GoodModerate to GoodHigher temperatures can be accessed, potentially increasing reaction rates.
DMFK₂CO₃Moderate to GoodMay favor di-substitutionThe high polarity can increase the reactivity of the second bromine atom.
THF / H₂O (4:1)K₃PO₄GoodGood for mono-substitutionGenerally provides good control for selective mono-functionalization.
Acetonitrile (ACN)Cs₂CO₃ModerateVariableCan sometimes lead to catalyst instability or side reactions.

Table 2: Representative Solvent and Base Combinations for Buchwald-Hartwig Amination

SolventBaseTypical TemperatureSuitability
TolueneNaOtBu80-110 °CGenerally effective for a wide range of amines.
1,4-DioxaneK₃PO₄ / Cs₂CO₃100-120 °CMilder bases, suitable for substrates with base-sensitive functional groups.
THFLHMDS60-80 °CStrong base, can be effective at lower temperatures.
DMFK₂CO₃100-140 °CCan be useful for less reactive amines, but may promote side reactions.

Experimental Protocols

The following are representative protocols and should be optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Mono-arylation of this compound

Materials:

  • This compound (1.1 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the arylboronic acid, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Di-amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (2.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOtBu (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu to a dry Schlenk flask.

  • In a separate flask, dissolve this compound, Pd₂(dba)₃, and Xantphos in anhydrous, degassed toluene.

  • Add the amine to the solution of the starting materials.

  • Transfer the resulting solution to the Schlenk flask containing the base.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Assemble Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup solvent Degas Solvent solvent->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions of this compound.

Reaction_Pathway A This compound B Mono-substituted Product A->B + 1 eq. Nu Low Temp Short Time C Di-substituted Product A->C + >2 eq. Nu Higher Temp Longer Time B->C + 1 eq. Nu Higher Temp Longer Time

Caption: Reaction pathways for mono- and di-substitution of this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_inert Ensure Inert Atmosphere & Degassed Solvents start->check_inert check_reagents Verify Reagent Purity & Stoichiometry check_inert->check_reagents No Improvement optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions No Improvement change_catalyst Screen Different Catalyst/Ligand Systems optimize_conditions->change_catalyst change_base Screen Different Bases optimize_conditions->change_base change_solvent Screen Different Solvents optimize_conditions->change_solvent success Improved Yield change_catalyst->success change_base->success change_solvent->success

Caption: A logic diagram for troubleshooting low yields in reactions with this compound.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of 1,5-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in the electrophilic substitution of 1,5-naphthyridines?

A1: The regioselectivity of electrophilic substitution on the 1,5-naphthyridine core is a delicate balance of several factors:

  • Electronic Effects: The two nitrogen atoms in the 1,5-naphthyridine ring are the most electron-rich and basic centers. Their protonation or coordination with Lewis acids can deactivate the ring system towards electrophilic attack or direct incoming electrophiles to specific positions.[1]

  • Reaction Conditions: The choice of acid, solvent, and temperature can significantly impact the reaction's outcome. For instance, the nitration of benzonaphthyridines with a nitric acid/sulfuric acid mixture tends to occur on the benzene ring.[1]

  • Steric Hindrance: Bulky reagents will preferentially attack the less sterically hindered positions. For example, a bulky borane Lewis acid can sterically block the C2-position, directing perfluoroalkylation to the C4-position.[1]

  • Protecting Groups: In some instances, the use of a protecting group on one of the nitrogen atoms can help direct an incoming electrophile to the other ring.[1]

Q2: My C-H activation reaction on the 1,5-naphthyridine core is not regioselective. How can I improve this?

A2: Achieving high regioselectivity in C-H activation of 1,5-naphthyridines is a common challenge. The outcome is primarily dictated by the interplay of a directing group, catalyst, ligand, and solvent.[1] Consider the following troubleshooting steps:

  • Directing Group: The presence and nature of a directing group are crucial. If you are not using one, consider installing a suitable directing group to guide the catalyst to the desired C-H bond. If you are already using one, its modification might be necessary.

  • Catalyst and Ligand: The choice of the transition metal catalyst and its coordinating ligand can dramatically influence regioselectivity. Screening different catalyst/ligand combinations is often necessary.

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity. Experiment with a range of solvents to find the optimal conditions.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity. An optimization of the reaction temperature is recommended.

Q3: How can I control the regioselectivity of halogenation on a 1,5-naphthyridine ring?

A3: Regioselective halogenation of 1,5-naphthyridines can be achieved by carefully selecting the halogenating agent and reaction conditions. For instance, bromination of 1,5-naphthyridine with bromine in acetic acid has been used to obtain valuable intermediates for further functionalization.[2] The presence of activating or deactivating groups on the ring will also significantly direct the position of halogenation.

Q4: What are the common challenges in achieving regioselective Suzuki-Miyaura cross-coupling reactions with halo-1,5-naphthyridines?

A4: The primary challenge in Suzuki-Miyaura cross-coupling reactions with polyhalogenated 1,5-naphthyridines is achieving site-selectivity. The relative reactivity of the different halogenated positions determines the order of coupling. Generally, the more electron-deficient position is more reactive towards the palladium catalyst. Careful optimization of the catalyst system (palladium precursor and ligand), base, and solvent is crucial for controlling the regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
Mixture of isomers obtainedReaction conditions favor multiple reactive sites.- Modify Reaction Conditions: Adjust the temperature, solvent polarity, and acid catalyst to favor one pathway over others. Lowering the temperature can often increase selectivity. - Steric Hindrance: Employ a bulkier electrophile to favor attack at the less sterically hindered position. - Protecting Groups: Temporarily protect one of the pyridine rings to direct the substitution to the other.
Reaction occurs on a fused benzene ring instead of the naphthyridine core.The benzene ring is more activated under the reaction conditions.- Milder Conditions: Use milder reaction conditions (lower temperature, less acidic medium) that are selective for the more reactive naphthyridine ring.
No reaction or low conversion.Deactivation of the naphthyridine ring by strong protonation or coordination.- Use a Milder Acid: Switch to a weaker Brønsted or Lewis acid to reduce ring deactivation. - Increase Temperature: Cautiously increase the reaction temperature to overcome the activation barrier.
Issue 2: Lack of Regioselectivity in Palladium-Catalyzed C-H Functionalization
Symptom Possible Cause Suggested Solution
Multiple C-H bonds are functionalized.The catalyst is not effectively directed to a single site.- Introduce/Modify a Directing Group: Utilize a strongly coordinating directing group to guide the catalyst. If one is already present, consider modifying its structure to enhance its directing ability. - Ligand Screening: The ligand on the palladium catalyst plays a critical role in selectivity. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. - Solvent Optimization: The solvent can influence the conformation of the substrate-catalyst complex. Test a range of solvents with varying polarities.
Functionalization occurs at an undesired position.Inherent electronic or steric factors of the substrate are overriding the directing group's effect.- Change the Directing Group Position: If possible, move the directing group to a different position on the molecule to favor functionalization at the desired site. - Use a Different Catalyst: Some catalyst systems may have different inherent selectivities.

Experimental Protocols

Protocol 1: Regioselective Palladium-Catalyzed Intramolecular C–H Arylation

This protocol describes the synthesis of a multiply fused heteroaromatic compound via an intramolecular C–H arylation of a pyridine derivative.[3]

Materials:

  • Amide precursor (e.g., 2-quinolinecarboxyamide derivative with a C-Br bond on the N-aryl moiety)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane

  • Water

Procedure:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add the amide precursor (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (10 mol %), and triphenylphosphine (10 mol %).[3]

  • Dissolve the mixture in 3.1 mL of DMA.

  • Stir the reaction mixture at 110 °C for 24 hours.[3]

  • After cooling to room temperature, add 3 mL of water to the reaction mixture.

  • Extract the product with dichloromethane (3 x 2 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-1,5-naphthyridine

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-halonaphthyridine with a boronic acid. This is an adaptation from a procedure for 2-chloroquinoline.[4]

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-1,5-naphthyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (2 mol %), SPhos (4 mol %), and potassium phosphate (2.0 mmol).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.[4]

  • Heat the reaction mixture to 100 °C and stir for 18 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Regioselectivity in the Functionalization of 1,5-Naphthyridine

Reaction TypeReagents and ConditionsMajor Product(s)Yield (%)Reference
BrominationBr₂ in Acetic Acid3-Bromo-1,5-naphthyridine-[2]
C-H Arylation (intramolecular)Pd(OAc)₂, PPh₃, K₂CO₃, TBAB, DMA, 110 °CFused heteroaromaticup to 94[3]
Suzuki Coupling2-Iodo-1,5-naphthyridine, ArB(OH)₂, Pd(PPh₃)₄2-Aryl-1,5-naphthyridineHigh[5]
Minisci ReactionVaries (e.g., alkyl carboxylic acids, AgNO₃, (NH₄)₂S₂O₈)C2/C4-alkylated-1,5-naphthyridine-[6]

Visualizations

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity Electronic Effects Electronic Effects Functionalized Product Functionalized Product Electronic Effects->Functionalized Product Steric Hindrance Steric Hindrance Steric Hindrance->Functionalized Product Reaction Conditions Reaction Conditions Reaction Conditions->Functionalized Product Directing Groups Directing Groups Directing Groups->Functionalized Product 1,5-Naphthyridine 1,5-Naphthyridine 1,5-Naphthyridine->Functionalized Product Functionalization Reaction

Caption: Key factors influencing the regioselectivity of 1,5-naphthyridine functionalization.

Troubleshooting_CH_Activation start Poor Regioselectivity in C-H Activation directing_group Is a directing group present? start->directing_group install_dg Consider installing a suitable directing group directing_group->install_dg No modify_catalyst Modify Catalyst/Ligand directing_group->modify_catalyst Yes install_dg->modify_catalyst optimize_solvent Optimize Solvent modify_catalyst->optimize_solvent adjust_temp Adjust Temperature optimize_solvent->adjust_temp end Improved Regioselectivity adjust_temp->end

Caption: Troubleshooting workflow for poor regioselectivity in C-H activation.

Suzuki_Coupling_Workflow start Start: Halo-1,5-naphthyridine + Boronic Acid reagents Add Pd catalyst, ligand, and base in solvent start->reagents inert Establish inert atmosphere (e.g., Argon) reagents->inert heat Heat reaction mixture to specified temperature inert->heat monitor Monitor reaction progress (e.g., TLC, GC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end Isolated Regioselective Product purify->end

Caption: General experimental workflow for a regioselective Suzuki-Miyaura coupling reaction.

References

troubleshooting failed 1,5-naphthyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-naphthyridines.

Troubleshooting Failed Reactions

This section addresses common issues encountered during the synthesis of 1,5-naphthyridines, providing potential causes and solutions in a question-and-answer format.

Q1: My 1,5-naphthyridine synthesis is resulting in a very low yield or is not proceeding at all. What are the likely causes and how can I improve it?

A1: Low or no yield in 1,5-naphthyridine synthesis is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 3-aminopyridine derivatives and the corresponding carbonyl compounds or malonic esters. Impurities can introduce side reactions or inhibit the desired transformation.

  • Reaction Conditions: The reaction conditions are critical and may require optimization. Key parameters to consider include:

    • Catalyst: The choice and loading of the catalyst can significantly impact the reaction outcome. For instance, in a Friedländer synthesis, switching from a general base or acid to a specific organocatalyst might be beneficial.[1]

    • Solvent: The solvent can influence reaction rates and yields. While high-boiling point solvents like Dowtherm A are common in Gould-Jacobs reactions, exploring other options might be necessary depending on the specific substrates.[2]

    • Temperature: The reaction temperature is crucial. For thermally driven cyclizations, like in the Gould-Jacobs reaction, insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition of starting materials or products.[3]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require more time to reach completion.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

Below is a troubleshooting workflow to address low-yield issues:

low_yield_troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed monitor_reaction Monitor Reaction Progress optimize_conditions->monitor_reaction check_atmosphere Consider Inert Atmosphere final_product Improved Yield check_atmosphere->final_product Optimized monitor_reaction->check_atmosphere

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of multiple products, leading to difficult purification. How can I improve the selectivity of my reaction?

A2: The formation of multiple products, often isomers, is a common issue, particularly in reactions like the Friedländer synthesis with unsymmetrical ketones.

  • Choice of Catalyst: The catalyst can play a crucial role in directing the regioselectivity of the reaction. For instance, in the synthesis of substituted 1,8-naphthyridines (structurally related to 1,5-naphthyridines), specific amine catalysts have been shown to favor the formation of one regioisomer over another.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the product distribution.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can impact selectivity.

Q3: My crude product is an oil or a discolored solid. What is the best initial purification strategy?

A3: For a solid crude product, recrystallization is often a good first step as it can remove many impurities effectively. If the product is an oil or if recrystallization is ineffective, column chromatography is the recommended next step. The choice of solvent system for chromatography is crucial and should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing the 1,5-naphthyridine core?

A1: The most widely used methods for the synthesis of the 1,5-naphthyridine scaffold include:

  • Skraup Synthesis: This reaction involves the synthesis of quinolines and can be adapted for 1,5-naphthyridines by reacting 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[2][4]

  • Friedländer Annulation: This method involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group.[5]

  • Gould-Jacobs Reaction: This is a versatile method for preparing 4-hydroxy-1,5-naphthyridine derivatives from 3-aminopyridine and a substituted malonic ester.[6][7]

Q2: How can I effectively remove unreacted 3-aminopyridine from my reaction mixture?

A2: Due to the basic nature of 3-aminopyridine, an acidic wash during the workup is a highly effective method for its removal. By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1 M HCl), the basic 3-aminopyridine will be protonated and partition into the aqueous layer.

Q3: I am having trouble with the high-temperature cyclization step in the Gould-Jacobs reaction. What are the key parameters to control?

A3: The high-temperature cyclization is a critical step in the Gould-Jacobs synthesis.[6] Key parameters to control are:

  • Temperature: The temperature needs to be high enough to drive the cyclization but not so high as to cause decomposition. A typical range is 240-260 °C.

  • Solvent: High-boiling point, inert solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary temperatures.

  • Reaction Time: The reaction time at the high temperature needs to be optimized to ensure complete cyclization without significant product degradation.

Data Presentation

The following tables provide illustrative data on how reaction parameters can affect the yield of 1,5-naphthyridine synthesis.

Table 1: Illustrative Effect of Catalyst on Friedländer Synthesis of a Model 1,5-Naphthyridine Derivative

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol801245
KOHEthanol801252
PiperidineToluene110865
p-Toluenesulfonic acidToluene110870
No CatalystToluene11024<10

Note: Data is representative and based on general principles of Friedländer reactions.

Table 2: Illustrative Effect of Temperature and Time on the Gould-Jacobs Cyclization Step

Temperature (°C)Time (min)Conversion to Product (%)Decomposition (%)
2303060<5
25015955-10
25030>9815-20
27015>98>30

Note: Data is representative and based on typical outcomes in Gould-Jacobs reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for the Friedländer Synthesis of a 2-Substituted-1,5-naphthyridine

This protocol describes a general method for the synthesis of a 2-substituted-1,5-naphthyridine from 2-aminopyridine-3-carbaldehyde and a ketone.

friedlander_workflow start Start mix_reagents Mix 2-aminopyridine-3-carbaldehyde, ketone, and catalyst in solvent start->mix_reagents reflux Reflux the mixture mix_reagents->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract purify Purify by column chromatography or recrystallization extract->purify product Obtain pure 1,5-naphthyridine purify->product

Caption: Experimental workflow for Friedländer synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine-3-carbaldehyde (1.0 eq.), the ketone (1.1 eq.), and a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add the catalyst (e.g., NaOH, 0.2 eq. or p-toluenesulfonic acid, 0.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Gould-Jacobs Synthesis of a 4-Hydroxy-1,5-naphthyridine

This protocol outlines the synthesis of a 4-hydroxy-1,5-naphthyridine derivative.

  • Condensation: A mixture of 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) is heated at 120-130 °C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

  • Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) at 240-250 °C. The mixture is maintained at this temperature for 15-30 minutes.

  • Isolation: After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether or hexane), and dried to afford the crude 4-hydroxy-1,5-naphthyridine derivative.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 3: General Procedure for the Skraup Synthesis of 1,5-Naphthyridine

This reaction should be performed with caution as it can be exothermic.[4]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to glycerol.

  • Reagent Addition: To this mixture, add 3-aminopyridine and an oxidizing agent (e.g., nitrobenzene or arsenic acid). Ferrous sulfate can be added to moderate the reaction.

  • Reaction: Heat the mixture cautiously. Once the reaction initiates, it may become vigorous. Control the reaction rate by cooling if necessary. After the initial exothermic reaction subsides, continue heating for several hours.

  • Workup: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., chloroform).

  • Purification: Wash the organic extract with water, dry it over anhydrous sodium sulfate, and remove the solvent. The crude 1,5-naphthyridine can be purified by distillation or chromatography.

References

Technical Support Center: Scale-up Synthesis of 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 3,7-Dibromo-1,5-naphthyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification process.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Naphthyridine Core via Skraup Reaction

The Skraup reaction is a classic method for the synthesis of quinolines and related heterocycles, including 1,5-naphthyridine.[1] This protocol outlines a general procedure that can be optimized for scale-up.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Iron(II) sulfate heptahydrate (or other suitable oxidizing agent)

  • Sodium hydroxide solution

  • Organic solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Carefully add concentrated sulfuric acid to glycerol in a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser. The reaction is exothermic and should be cooled in an ice bath.

  • Once the mixture has cooled, add 3-aminopyridine in portions, ensuring the temperature does not exceed 120°C.

  • Add the oxidizing agent (e.g., iron(II) sulfate) portion-wise.

  • Heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

  • Extract the aqueous layer with an organic solvent (e.g., Toluene or Dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,5-naphthyridine.

  • The crude product can be purified by column chromatography or crystallization.

Protocol 2: Bromination of 1,5-Naphthyridine to this compound

This protocol describes the direct bromination of the 1,5-naphthyridine core to yield the desired 3,7-dibromo derivative. Both molecular bromine and N-bromosuccinimide (NBS) can be used as brominating agents.[1]

Method A: Using Molecular Bromine

Materials:

  • 1,5-Naphthyridine

  • Molecular Bromine (Br₂)

  • Acetic Acid or Sulfuric Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve 1,5-naphthyridine in a suitable solvent such as acetic acid or concentrated sulfuric acid in a reaction vessel protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine in the same solvent dropwise. The amount of bromine should be carefully controlled to favor dibromination (typically slightly more than 2 equivalents).

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS to check for the formation of mono- and di-bromo products.

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of starting material, mono-brominated, and di-brominated products, requiring purification by column chromatography or recrystallization.

Method B: Using N-Bromosuccinimide (NBS)

Materials:

  • 1,5-Naphthyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Chloroform

  • Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, for radical pathway

  • Sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve 1,5-naphthyridine in a suitable solvent like acetonitrile or chloroform.

  • Add N-bromosuccinimide (at least 2 equivalents for dibromination) in portions. For radical-initiated reactions, a catalytic amount of initiator can be added, and the reaction can be heated or irradiated with a suitable light source.[2]

  • Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct if it precipitates.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water to remove any remaining succinimide and acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Parameters for the Bromination of 1,5-Naphthyridine

ParameterMethod A (Br₂)Method B (NBS)Notes
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)Br₂ is highly corrosive and toxic. NBS is a solid and easier to handle.
Stoichiometry > 2 equivalents> 2 equivalentsPrecise control is crucial to avoid over-bromination.
Solvent Acetic Acid, Sulfuric AcidAcetonitrile, ChloroformChoice of solvent can influence reactivity and selectivity.
Temperature 0°C to Room TemperatureRoom Temperature to RefluxHigher temperatures may lead to side reactions.
Reaction Time 2 - 12 hours1 - 8 hoursMonitor by TLC/LC-MS for completion.
Work-up Quench with Na₂S₂O₃, NeutralizeFiltration, Aqueous washNBS work-up is generally simpler.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature gradually. - Ensure efficient stirring, especially on a larger scale. - Check the purity and activity of the brominating agent.
Formation of mono-bromo product as the major product.- Increase the stoichiometry of the brominating agent. - Ensure homogenous mixing of reactants.
Product loss during work-up and purification.- Optimize extraction solvent and pH. - Use a more efficient purification method (e.g., gradient column chromatography).
Formation of Over-brominated Products Excess of brominating agent.- Carefully control the stoichiometry of the brominating agent. - Add the brominating agent portion-wise or as a dilute solution.
High reaction temperature.- Maintain a lower reaction temperature.
Difficult Purification Mixture of starting material, mono-, and di-brominated products.- Optimize the reaction to drive it to completion. - Use a high-resolution column chromatography system. - Consider recrystallization from a suitable solvent system.
Presence of colored impurities.- Treat the crude product with activated carbon. - Ensure complete quenching of excess bromine.
Reaction Fails to Start Inactive brominating agent.- Use a fresh bottle of brominating agent. - For NBS, ensure it has been stored in a dry environment.
Low reactivity of the substrate.- Consider using a more reactive brominating agent or a stronger acid as a solvent/catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for the scale-up synthesis of this compound?

Both molecular bromine and NBS can be effective. For scale-up, NBS is often preferred due to its solid nature, which makes it easier and safer to handle compared to highly corrosive and volatile liquid bromine.[1] However, the choice may depend on cost, availability, and the specific reaction conditions required for optimal selectivity.

Q2: How can I control the formation of the mono-bromo versus the di-bromo product?

The ratio of mono- to di-brominated product is primarily controlled by the stoichiometry of the brominating agent. Using slightly more than two equivalents of the brominating agent will favor the formation of the 3,7-dibromo product. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction at the optimal time.

Q3: What are the key safety precautions for this synthesis?

  • Bromine: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Acids: Handle concentrated sulfuric and acetic acid with extreme care, as they are highly corrosive.

  • Exothermic Reactions: The initial mixing of reagents and the neutralization steps can be highly exothermic. Use ice baths for cooling and add reagents slowly.

  • Scale-up: Be aware that heat generation and mixing efficiency can be different at a larger scale. A pilot batch is recommended before proceeding to a large-scale reaction.

Q4: What is the best method for purifying the crude this compound?

Column chromatography is typically the most effective method for separating the desired di-bromo product from the starting material and the mono-bromo intermediate. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often successful. Recrystallization can also be a viable option if a suitable solvent system is found that provides good separation.

Q5: Can this reaction be performed under continuous flow conditions for better scalability?

Yes, continuous flow chemistry can be an excellent approach for scaling up bromination reactions.[2] It offers better control over reaction parameters such as temperature, mixing, and reaction time, which can lead to improved selectivity and safety. A continuous-flow setup would typically involve pumping streams of the 1,5-naphthyridine solution and the brominating agent solution through a heated or irradiated reaction coil.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1,5-Naphthyridine cluster_bromination Bromination cluster_purification Purification start 3-Aminopyridine + Glycerol skraup Skraup Reaction (H₂SO₄, Oxidant) start->skraup workup1 Work-up & Purification skraup->workup1 naphthyridine 1,5-Naphthyridine workup1->naphthyridine bromination Bromination (Br₂ or NBS) naphthyridine->bromination workup2 Quenching & Work-up bromination->workup2 crude_product Crude Product Mixture workup2->crude_product purification Column Chromatography or Recrystallization crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or Impurities in Bromination incomplete_rxn Incomplete Reaction? start->incomplete_rxn over_bromination Over-bromination? start->over_bromination workup_issue Work-up/Purification Issue? start->workup_issue adjust_conditions Adjust Reaction Time/ Temperature/Stoichiometry incomplete_rxn->adjust_conditions control_reagent Control Reagent Addition/ Lower Temperature over_bromination->control_reagent optimize_purification Optimize Purification Method workup_issue->optimize_purification

Caption: Troubleshooting logic for the bromination of 1,5-naphthyridine.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 3,7-Dibromo-1,5-naphthyridine and its Parent Compound, 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,7-Dibromo-1,5-naphthyridine is presented in comparison to the unsubstituted 1,5-naphthyridine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic signatures of these compounds, supported by experimental protocols and data tables for easy reference.

The introduction of bromine atoms at the 3 and 7 positions of the 1,5-naphthyridine core significantly influences the electron distribution and magnetic environment of the molecule. This is reflected in the chemical shifts observed in both ¹H and ¹³C NMR spectroscopy, as well as the fragmentation patterns in mass spectrometry.

Spectroscopic Data Comparison

The following tables summarize the available NMR and mass spectrometry data for this compound and the parent 1,5-naphthyridine.

Table 1: ¹H and ¹³C NMR Data

CompoundNucleusChemical Shift (δ) ppm
This compound ¹HData not available in searched literature
¹³CData not available in searched literature
1,5-Naphthyridine ¹HData not available in searched literature
¹³C151.1, 143.9, 134.9, 124.0[1]

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightMass Spectrum (m/z)
This compound C₈H₄Br₂N₂287.94 g/mol [2]Experimental data not available in searched literature
1,5-Naphthyridine C₈H₆N₂130.15 g/mol 130 (M+), 103, 76[1]

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols for NMR and mass spectrometry analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. The NMR spectrum is recorded on a spectrometer, with the chemical shifts referenced to an internal standard, typically tetramethylsilane (TMS). For ¹H NMR, the data is often acquired at a frequency of 300 MHz or higher, while ¹³C NMR is typically run at 75 MHz or higher.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds, electron ionization (EI) is a common technique, where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Data Interpretation and Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of this compound with a reference compound like 1,5-naphthyridine.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison A This compound Sample NMR_A NMR Spectroscopy A->NMR_A MS_A Mass Spectrometry A->MS_A B 1,5-Naphthyridine Sample (Reference) NMR_B NMR Spectroscopy B->NMR_B MS_B Mass Spectrometry B->MS_B Data_A NMR & MS Data of This compound NMR_A->Data_A MS_A->Data_A Data_B NMR & MS Data of 1,5-Naphthyridine NMR_B->Data_B MS_B->Data_B Compare Comparative Analysis Data_A->Compare Data_B->Compare Conclusion Structural Elucidation and Property Comparison Compare->Conclusion

Caption: Workflow for Spectroscopic Comparison.

References

Spectroscopic Characterization of 3,7-Disubstituted-1,5-Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of substituted 1,5-naphthyridine derivatives. It is important to note that the substitution patterns vary, which significantly influences the spectral data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Substituted 1,5-Naphthyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For 1,5-naphthyridines, substitution can lead to characteristic shifts in the signals of the naphthyridine core protons and carbons.

Compound/SubstituentsSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(p-tolyl)-1,5-naphthyridineNot Specified8.85 (d, 1H), 8.55 (d, 1H), 8.31 (d, 1H), 7.93 (d, 2H), 7.87 (d, 1H), 7.63 (t, 1H), 7.32 (d, 2H), 2.35 (s, 3H)153.3, 153.1, 151.5, 142.0, 136.5, 136.1, 132.7, 130.3 (2C), 129.6, 128.4 (2C), 125.6, 122.3, 21.3[1]
2-(3,4-dimethylphenyl)-1,5-naphthyridineNot SpecifiedNot Specified153.3, 152.5, 151.5, 138.6, 138.2, 136.5, 132.7, 131.9, 130.7, 129.6, 127.8, 126.4, 126.0, 125.6, 125.0, 123.4, 121.8, 21.0[1]
8-chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridineDMSO-d68.95 (d, J = 4.7 Hz, 1H), 8.86 (t, J = 1.6 Hz, 1H), 8.70 (d, J = 7.8 Hz, 1H), 8.65 (s, 2H), 8.12 (d, J = 7.9 Hz, 1H), 8.09 (d, J = 4.7 Hz, 1H), 7.90 (t, J = 7.8 Hz, 1H), 3.34 (s, 3H)Not Available
Table 2: UV-Vis Absorption and Fluorescence Spectroscopic Data of Substituted Naphthyridine Derivatives

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of molecules. The absorption maxima (λmax), emission maxima (λem), and fluorescence quantum yields (ΦF) are key parameters that are influenced by the extent of conjugation and the nature of the substituents.

Compound/SubstituentsSolventλmax (nm)λem (nm)Stokes Shift (cm⁻¹)ΦFReference
1,6-Naphthyridine DerivativeVarious---~0.05-0.1[2]
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one (TzNat B)THF~386~458-502~5300-6500up to 0.34

Note: Specific data for 3,7-disubstituted-1,5-naphthyridines are limited in the reviewed literature. The data presented are for other naphthyridine isomers and substitution patterns to illustrate the types of data obtained.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 3,7-disubstituted-1,5-naphthyridine derivatives.

Materials:

  • Substituted 1,5-naphthyridine sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) of high purity

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further aid in structure determination.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the 3,7-disubstituted-1,5-naphthyridine derivatives to confirm their identity.

Materials:

  • Substituted 1,5-naphthyridine sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-MS, HRMS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be ionized.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M]⁺˙).

    • Analyze the fragmentation pattern to gain structural information.

    • For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the 3,7-disubstituted-1,5-naphthyridine derivatives.

Materials:

  • Substituted 1,5-naphthyridine sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Quartz cuvettes (typically 1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample of known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0).

  • Data Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.[4]

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, as well as the fluorescence quantum yield (ΦF) of the 3,7-disubstituted-1,5-naphthyridine derivatives.

Materials:

  • Substituted 1,5-naphthyridine sample

  • Spectroscopic grade solvent

  • Fluorescence cuvettes

  • Fluorometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (or excitation) and scan the emission monochromator.

  • Quantum Yield Determination:

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of novel 3,7-disubstituted-1,5-naphthyridine derivatives.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 3,7-disubstituted- 1,5-naphthyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity Properties Photophysical Properties UV_Vis->Properties Fluorescence->Properties

Caption: Workflow for the synthesis and spectroscopic characterization of 3,7-disubstituted-1,5-naphthyridines.

References

A Comparative Guide to the Synthesis of 1,5-Naphthyridines: Skraup vs. Friedländer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif due to its presence in numerous biologically active compounds. The construction of this bicyclic system can be approached through various synthetic strategies, with the Skraup and Friedländer syntheses representing two classical and important methods. This guide provides an objective comparison of these two methods, supported by available experimental data, detailed protocols, and visualizations of the reaction pathways.

At a Glance: Skraup vs. Friedländer Synthesis

FeatureSkraup SynthesisFriedländer Synthesis
Reactants 3-Aminopyridine (or its derivatives), glycerol, an oxidizing agent (e.g., m-nitrobenzenesulfonate), and a strong acid (e.g., H₂SO₄).[1][2]An o-aminopyridine carbaldehyde or ketone and a compound with an active α-methylene group (e.g., ketone, ester).[3]
Reaction Conditions Harsh: strongly acidic, high temperatures, and often exothermic.[4] The reaction can be violent and may require a moderator like ferrous sulfate.[5]Generally milder and more versatile; can be performed under acidic, basic, or even neutral conditions, sometimes in greener solvents like water or under solvent-free conditions.[6]
Substrate Scope Primarily for the synthesis of unsubstituted or simply substituted 1,5-naphthyridines on the pyridine ring.[1]Broad substrate scope, allowing for the synthesis of a wide variety of substituted 1,5-naphthyridines on both pyridine rings.[7]
Yield Often low to moderate. For example, the synthesis of 1,5-naphthyridine using 3-aminopyridine and glycerol with m-NO₂PhSO₃Na as an oxidant gives a yield of 45–50%.[1]Generally good to excellent yields. For the related 1,8-naphthyridines, yields greater than 90% have been reported under optimized conditions.[6]
Advantages A one-pot reaction from simple, readily available starting materials.[4]High yields, milder reaction conditions, and greater versatility in introducing a variety of substituents.[4]
Disadvantages Harsh and potentially hazardous reaction conditions, often providing low to moderate yields, and a limited scope for introducing substituents.[4]Requires the pre-synthesis of often less accessible o-aminopyridine aldehydes or ketones.[4]

Reaction Mechanisms

The divergent synthetic pathways of the Skraup and Friedländer syntheses are central to their differing applications and outcomes.

Skraup_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ Dehydration Aminopyridine 3-Aminopyridine Michael_Adduct Michael Adduct Aminopyridine->Michael_Adduct Acrolein->Michael_Adduct Michael Addition Dihydro_Naphthyridine 1,2-Dihydronaphthyridine Michael_Adduct->Dihydro_Naphthyridine Cyclization & Dehydration Naphthyridine 1,5-Naphthyridine Dihydro_Naphthyridine->Naphthyridine Oxidation Friedlander_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Aminoaldehyde 2-Amino-3-formylpyridine Aldol_Adduct Aldol Adduct Aminoaldehyde->Aldol_Adduct Active_Methylene Active Methylene Compound Active_Methylene->Aldol_Adduct Aldol Condensation Enone Enone Intermediate Aldol_Adduct->Enone Dehydration Imine Imine Intermediate Enone->Imine Intramolecular Cyclization Naphthyridine Substituted 1,5-Naphthyridine Imine->Naphthyridine Dehydration

References

A Comparative Guide to the Reactivity of 3,7-Dibromo-1,5-naphthyridine and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern chemical synthesis. The 1,5-naphthyridine core, a privileged structural motif in medicinal chemistry, presents unique challenges and opportunities in selective synthesis. This guide provides a comparative analysis of the reactivity of 3,7-dibromo-1,5-naphthyridine and its isomers, with a focus on palladium-catalyzed cross-coupling reactions, offering valuable insights for the rational design of synthetic routes.

The reactivity of dibromonaphthyridine isomers is fundamentally governed by the position of the bromine atoms on the bicyclic heteroaromatic ring system. Electronic effects stemming from the nitrogen atoms and steric hindrance play crucial roles in determining the susceptibility of the C-Br bonds to oxidative addition in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.

Relative Reactivity of Dibromonaphthyridine Isomers

While a direct head-to-head comparative study under identical conditions for all isomers is not extensively documented, a qualitative and semi-quantitative reactivity trend can be established based on existing literature and the fundamental principles of organic chemistry. The positions on the naphthyridine ring can be broadly classified based on their proximity to the nitrogen atoms:

  • Alpha (α) positions: 2, 4, 6, and 8

  • Beta (β) positions: 3 and 7

Generally, in N-heterocyclic compounds, C-X bonds at the α-positions are more activated towards oxidative addition by palladium(0) due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. This leads to a general reactivity trend where isomers with bromine atoms at the α-positions are more reactive than those with bromine atoms at the β-positions.

Therefore, the expected order of reactivity for dibromo-1,5-naphthyridine isomers in palladium-catalyzed cross-coupling reactions is:

α,α'-isomers (e.g., 2,6- and 4,8-isomers) > α,β'-isomers > β,β'-isomers (e.g., 3,7-isomer)

This trend is supported by studies on the functionalization of various dihalopyridines and other N-heterocycles. For instance, the Suzuki cross-coupling of 4,8-dibromo-1,5-naphthyridine has been reported with moderate to good yields, indicating the accessible reactivity of the C-Br bonds at these α-positions.[1]

Comparative Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The following table summarizes available data for the Suzuki-Miyaura coupling of different dibromo-1,5-naphthyridine isomers. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4,8-Dibromo-1,5-naphthyridine Arylboronic acidsPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1001241-76[1]
This compound Arylboronic acidsData not available in a directly comparable format
2,6-Dibromo-1,5-naphthyridine Arylboronic acidsData not available in a directly comparable format

Absence of data for 3,7- and 2,6-dibromo-1,5-naphthyridine under comparable conditions in the reviewed literature highlights a knowledge gap and an opportunity for further research.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[2][3] Similar to the Suzuki-Miyaura coupling, the reactivity of dibromonaphthyridine isomers is expected to follow the same general trend, with α-positioned bromines being more susceptible to amination.

While specific comparative data for dibromonaphthyridine isomers in the Buchwald-Hartwig reaction is scarce, general protocols for the amination of halo-N-heterocycles can be adapted.[4] The choice of ligand is crucial in these reactions to overcome potential catalyst inhibition by the nitrogen atoms of the naphthyridine core.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for the functionalization of dibromonaphthyridine isomers. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Dibromo-1,5-naphthyridine

This protocol is a general guideline for the mono- or diarylation of a dibromo-1,5-naphthyridine.

Materials:

  • Dibromo-1,5-naphthyridine isomer (1.0 eq)

  • Arylboronic acid (1.1-2.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the dibromo-1,5-naphthyridine, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Dibromo-1,5-naphthyridine

This protocol provides a general method for the mono- or diarylamination of a dibromo-1,5-naphthyridine.

Materials:

  • Dibromo-1,5-naphthyridine isomer (1.0 eq)

  • Amine (1.2-2.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the dibromo-1,5-naphthyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'R''](L2)X [Ar-Pd(II)-NHR'R''](L2)X Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R''](L2)X Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NHR'R''](L2)X->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R''

References

Navigating the C-N Coupling Landscape: A Comparative Guide to Ligands for Buchwald-Hartwig Amination of Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

The construction of carbon-nitrogen (C-N) bonds in heteroaromatic systems is a cornerstone of medicinal chemistry and materials science. The Buchwald-Hartwig amination stands out as a powerful method for this transformation, yet its application to electron-deficient and sterically hindered substrates like naphthyridines presents unique challenges. The choice of phosphine ligand is paramount to overcoming these hurdles and achieving high reaction efficiency. This guide offers a comparative analysis of prominent ligands, supported by experimental data from studies on analogous challenging heteroaryl substrates, to aid researchers in ligand selection for the successful amination of naphthyridines.

Ligand Performance Comparison

The selection of an appropriate ligand is critical for the success of the Buchwald-Hartwig amination of naphthyridines. While direct comparative data for naphthyridine substrates is scarce in the literature, valuable insights can be gleaned from studies on other challenging heteroaryl chlorides and bromides. Bulky, electron-rich phosphine ligands have demonstrated superior performance in these cases, effectively promoting the key steps of the catalytic cycle.

Below is a summary of the performance of several state-of-the-art ligands in the amination of various chloro- and bromo-heteroarenes. These ligands are considered strong candidates for the amination of naphthyridines due to their proven efficacy with electronically demanding substrates.

LigandSubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst System
XPhos 4-ChlorotolueneMorpholineNaOtBuToluene100694Pd₂(dba)₃
RuPhos Aryl BromidesPrimary AminesK₃PO₄Dioxane1001260-88Pd₂(dba)₃
NIXANTPHOS Unactivated Aryl ChloridesMorpholineNaOtBuToluene11018>95Pd(OAc)₂
cataCXium® A 3-ChloropyridineAnilineK₃PO₄Toluene1002485Pd(OAc)₂
BrettPhos Aryl ChloridesPrimary AminesNaOtBuDioxane1001890-98Pd(OAc)₂

Note: The data presented is a compilation from various sources and serves as a guide. Optimal conditions for a specific naphthyridine substrate may vary and require further screening.

Experimental Protocols

A general procedure for the Buchwald-Hartwig amination of a halonaphthyridine is provided below. This protocol is based on established methods for the amination of challenging heteroaryl halides and should be adapted and optimized for the specific substrates and ligands being used.

General Procedure for Buchwald-Hartwig Amination of a Halonaphthyridine:

Materials:

  • Halonaphthyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the halonaphthyridine, palladium precatalyst, and phosphine ligand.

  • Add the base to the Schlenk tube.

  • Add the anhydrous, degassed solvent to the mixture.

  • If the amine is a solid, add it along with the other solids. If it is a liquid, add it via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylnaphthyridine.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation -HX (Base) Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge Reagents Charge Schlenk tube with Naphthyridine-X, Pd catalyst, Ligand, Base Add Solvent & Amine Add anhydrous, degassed solvent and Amine Charge Reagents->Add Solvent & Amine Heat & Stir Heat and stir under inert atmosphere Add Solvent & Amine->Heat & Stir Monitor Progress Monitor by TLC/GC-MS/LC-MS Heat & Stir->Monitor Progress Quench & Extract Quench reaction and extract product Monitor Progress->Quench & Extract Purify Purify by column chromatography Quench & Extract->Purify

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

A Comparative Guide to 1,5-Naphthyridine Derivatives as TGF-β Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of TGF-β signaling inhibitors, this guide provides an objective comparison of 1,5-naphthyridine derivatives against other notable alternatives. The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. Consequently, the development of potent and selective inhibitors of the TGF-β type I receptor (ALK5) is of significant therapeutic interest.

Data Presentation: A Comparative Analysis of TGF-β Receptor Inhibitors

The following table summarizes the key performance indicators of selected 1,5-naphthyridine derivatives and other well-characterized TGF-β receptor inhibitors. The data presented facilitates a direct comparison of their potency and selectivity.

Inhibitor ClassCompoundALK5 IC50 (nM)Selectivity ProfilePharmacokinetics Data
1,5-Naphthyridine Compound 156Selective over p38 MAPK[1][2][3]Not available
1,5-Naphthyridine Compound 19 (RepSox)4Selective for TGF-β type I receptor over a range of kinases, including p38 MAPK, JNK1, and GSK3 (> 16 µM)[4][5][6]Not available
Various SB-43154294Potent and selective inhibitor of ALK5, ALK4, and ALK7[7][8][9]. Minimal activity against ALK1, ALK2, ALK3, and ALK6[10]Not available
Various Galunisertib (LY2157299)51Potent and selective inhibition of TGFβRI with a Ki of 86 nM[11]. Also shows activity against hACVR1B (Alk4), hMINK, and hTGFβR2 at higher concentrations[11]Rapidly absorbed, with measurable plasma concentrations for at least 48 hours. Its pharmacokinetics are not significantly affected by co-medications[12][13][14]
Various Vactosertib (TEW-7197)11A selective kinase inhibitor of ALK2, ALK4, and ALK5[15]Rapidly absorbed with a median time to maximum concentration (tmax) of approximately 1.2 hours and quickly eliminated with a median terminal half-life (t1/2) of about 3.2 hours. Its pharmacokinetics are dose-proportional[15][16][17][18][19]
Various LY320088238.2A potent, highly selective, and ATP-competitive inhibitor of TGF-β receptor type 1 (ALK5)[20]Preclinical studies in mice have shown moderate clearance and high oral bioavailability[21]

Mandatory Visualizations

The following diagrams illustrate key aspects of TGF-β signaling and the experimental validation of its inhibitors.

TGF_beta_Signaling_Pathway TGF_beta TGF-β Ligand TbetaRII TβRII TGF_beta->TbetaRII Binds TbetaRI TβRI (ALK5) TbetaRII->TbetaRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TbetaRI->SMAD2_3 Phosphorylates Inhibitor 1,5-Naphthyridine Derivatives Inhibitor->TbetaRI Inhibits pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Canonical TGF-β signaling pathway and the point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Potency Determine IC50 Kinase_Assay->Potency Selectivity Assess Selectivity Kinase_Assay->Selectivity Cellular_Assay Cell-Based Assay (e.g., pSMAD Western Blot) Cellular_Assay->Potency Xenograft_Model Tumor Xenograft Model in Mice Potency->Xenograft_Model Lead Compound Selection Efficacy Evaluate Anti-Tumor Efficacy Xenograft_Model->Efficacy Toxicity Assess Toxicity Xenograft_Model->Toxicity Comparison_Logic cluster_naphthyridine 1,5-Naphthyridine Derivatives cluster_alternatives Alternative Inhibitors Validation Validation of TGF-β Receptor Inhibitors Naphthyridine_Potency High Potency (Low nM IC50) Validation->Naphthyridine_Potency Naphthyridine_Selectivity Good Selectivity (vs. p38 MAPK) Validation->Naphthyridine_Selectivity Alternatives_Potency Variable Potency (nM to µM IC50) Validation->Alternatives_Potency Alternatives_Selectivity Variable Selectivity (Broad vs. Specific) Validation->Alternatives_Selectivity Alternatives_PK Pharmacokinetic Data Available Validation->Alternatives_PK Comparison Comparative Evaluation Naphthyridine_Potency->Comparison Naphthyridine_Selectivity->Comparison Alternatives_Potency->Comparison Alternatives_Selectivity->Comparison Alternatives_PK->Comparison

References

A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yields, rates, and overall efficiency. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki coupling reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection.

Performance Comparison of Palladium Catalysts

The efficacy of different palladium catalysts is often evaluated based on metrics such as percentage yield, turnover number (TON), and turnover frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, indicating catalyst longevity, while TOF is the TON per unit of time, reflecting the reaction speed.[1] The following table summarizes the performance of several common and advanced palladium catalysts in the Suzuki coupling of aryl halides with phenylboronic acid. It is important to note that reaction conditions can vary between studies, which may affect direct comparisons.

Catalyst SystemAryl HalideCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Buchwald Palladacycle 4-Chlorotoluene1 x 10⁻⁹K₂CO₃Anisole1205>995 x 10⁹1 x 10⁹
Pd(OAc)₂ / SPhos 4-Chlorotoluene0.0005K₃PO₄Toluene/H₂O1002>99198,00099,000
[Pd(IPr)(allyl)Cl] (NHC) 4-Chlorotoluene0.00125K₃PO₄MeOH/THFRT12~8568,0005,667
Pd₂(dba)₃ / XPhos 4-Chlorotoluene0.0025K₃PO₄MeOH/THFRT12~9538,0003,167
Pd-NHC@Eu-BCI Bromobenzene25 mg catalystK₂CO₃C₂H₅OH8069937462.3
3% Pd/C Iodobenzene3K₃PO₄Water1000.1710011820
3% Pd/C Bromobenzene3K₃PO₄Water1000.67100--
3% Pd/C Chlorobenzene3K₃PO₄Water1002.5~85--

Key Observations:

  • Buchwald Palladacycles: These catalysts demonstrate exceptional activity, achieving extremely high TON and TOF values even at exceptionally low catalyst loadings.[1] This makes them highly suitable for large-scale industrial applications where catalyst cost and product purity are critical.[1]

  • Phosphine Ligand Systems (e.g., SPhos, XPhos): Catalyst systems employing bulky and electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective for the coupling of challenging substrates like aryl chlorides.[2]

  • N-Heterocyclic Carbene (NHC) Complexes: NHC-palladium complexes are known for their high stability and catalytic activity.[3][4] They have shown excellent performance in Suzuki-Miyaura reactions, even under mild conditions.[5]

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the significant advantage of easy separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry.[1][6] However, their TON and TOF values are generally lower compared to their homogeneous counterparts.[1] The catalytic activity of Pd/C is also dependent on the palladium loading, with higher loadings often leading to faster reactions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using different types of palladium catalysts.

General Procedure for Homogeneous Suzuki-Miyaura Coupling

This protocol is adaptable for various homogeneous palladium catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), Buchwald precatalysts, and NHC complexes.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.001-5 mol%) and, if necessary, the corresponding ligand.[7]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF, or a mixture with water) via syringe.[1]

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., room temperature to 120 °C) for the specified time.[1]

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Procedure for Heterogeneous Suzuki-Miyaura Coupling using Pd/C
  • Catalyst Preparation (if not commercially available): Palladium on activated carbon (Pd/C) can be prepared by stirring activated carbon powder with a stoichiometric amount of a palladium salt (e.g., palladium(II) chloride) in water at 80 °C for 24 hours. The solid is then filtered, washed, dried, and reduced under a hydrogen flow.[6]

  • Reaction Setup: In a reaction vessel, add the Pd/C catalyst (e.g., 3 wt%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) in a suitable solvent, such as water.[6]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for the required time.[6]

  • Work-up and Catalyst Recycling: After the reaction, the catalyst can be recovered by filtration. The filtrate is then worked up as described in the homogeneous protocol. The recovered catalyst can be washed, dried, and reused in subsequent reactions.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Coupling_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' F->ArAr ArX Ar-X ArX->B ArBOH Ar'-B(OR)₂ ArBOH->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Labyrinth of 1,5-Naphthyridine Synthesis: A Comparative Guide to Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the intricate world of drug development, the synthesis of pure, unadulterated heterocyclic compounds is a cornerstone of success. The 1,5-naphthyridine core, a privileged scaffold in medicinal chemistry, presents unique synthetic challenges, with byproduct formation often dictating the efficiency and viability of a chosen route. This guide offers an objective comparison of common 1,5-naphthyridine synthesis methods, focusing on the analysis of byproducts, supported by experimental data and detailed protocols.

This comprehensive analysis delves into three prominent synthetic strategies for the 1,5-naphthyridine skeleton: the Skraup-Doebner-von Miller reaction, the Friedländer Annulation, and the Gould-Jacobs reaction. Each method is scrutinized for its propensity to generate impurities, with a focus on providing researchers with the knowledge to anticipate, identify, and mitigate the formation of these undesired compounds.

At a Glance: Comparing Synthesis Methods and Their Byproducts

The selection of a synthetic route for 1,5-naphthyridine is a critical decision that balances yield, scalability, and, most importantly, the purity of the final product. The following table summarizes the key byproducts associated with each of the discussed methods, offering a clear comparison to inform your synthetic strategy.

Synthesis MethodKey ReactantsCommon Byproducts
Skraup-Doebner-von Miller 3-Aminopyridine, Glycerol (or α,β-unsaturated carbonyl)1,2,3,4-Tetrahydro-1,5-naphthyridine, 3-Methyl-1,5-naphthyridine, 3-Ethyl-1,5-naphthyridine, Polymeric tars
Friedländer Annulation 2-Amino-3-formylpyridine, Active methylene compoundsIsomeric naphthyridines (if unsymmetrical ketones are used), Self-condensation products of reactants
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonateIncomplete cyclization products, Products of thermal decomposition at high temperatures

Deep Dive into Synthetic Pathways and Byproduct Formation

The Skraup-Doebner-von Miller Reaction: A Classic Route with Predictable Impurities

The Skraup-Doebner-von Miller reaction, a long-standing method for quinoline and naphthyridine synthesis, involves the reaction of an aromatic amine with glycerol or an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. While effective, the harsh reaction conditions can lead to the formation of several notable byproducts.

The primary byproducts identified in the Skraup synthesis of 1,5-naphthyridine from 3-aminopyridine and glycerol are 1,2,3,4-tetrahydro-1,5-naphthyridine, 3-methyl-1,5-naphthyridine, and 3-ethyl-1,5-naphthyridine.[1] The formation of the tetrahydro derivative arises from incomplete oxidation of the initially formed dihydro-1,5-naphthyridine intermediate. The methylated and ethylated byproducts are believed to result from the decomposition of glycerol under the acidic and high-temperature conditions, generating small alkylating fragments. Additionally, the strongly acidic and oxidative environment can lead to the formation of polymeric tars, which can complicate purification.

Skraup_Byproducts cluster_main Main Reaction cluster_byproducts Byproduct Formation 3-Aminopyridine 3-Aminopyridine 1,5-Naphthyridine 1,5-Naphthyridine 3-Aminopyridine->1,5-Naphthyridine Skraup-Doebner-von Miller Polymerization Polymerization 3-Aminopyridine->Polymerization Glycerol Glycerol Glycerol->1,5-Naphthyridine Glycerol Decomposition Glycerol Decomposition Glycerol->Glycerol Decomposition Incomplete Oxidation Incomplete Oxidation 1,5-Naphthyridine->Incomplete Oxidation 1,2,3,4-Tetrahydro-1,5-naphthyridine 1,2,3,4-Tetrahydro-1,5-naphthyridine Incomplete Oxidation->1,2,3,4-Tetrahydro-1,5-naphthyridine 3-Methyl-1,5-naphthyridine 3-Methyl-1,5-naphthyridine Glycerol Decomposition->3-Methyl-1,5-naphthyridine 3-Ethyl-1,5-naphthyridine 3-Ethyl-1,5-naphthyridine Glycerol Decomposition->3-Ethyl-1,5-naphthyridine Tars Tars Polymerization->Tars

Caption: Byproduct formation in the Skraup-Doebner-von Miller synthesis of 1,5-naphthyridine.

The Friedländer Annulation: Versatility with a Risk of Isomeric Impurities

The Friedländer annulation offers a more convergent approach to 1,5-naphthyridines, involving the base- or acid-catalyzed condensation of a 2-amino-3-formylpyridine with a compound containing an active methylene group. A key challenge in this synthesis arises when using unsymmetrical ketones, which can lead to the formation of isomeric naphthyridine products.

For instance, the reaction of 2-amino-3-formylpyridine with an unsymmetrical ketone like 2-butanone can potentially yield two different regioisomers, depending on which α-carbon of the ketone participates in the initial condensation. Furthermore, self-condensation of the 2-amino-3-formylpyridine or the active methylene compound can occur as a competing side reaction, particularly under strong basic or acidic conditions, leading to dimeric or polymeric impurities.

Friedlander_Byproducts cluster_main Main Reaction cluster_byproducts Byproduct Formation 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine Desired 1,5-Naphthyridine Desired 1,5-Naphthyridine 2-Amino-3-formylpyridine->Desired 1,5-Naphthyridine Friedländer Annulation Self-Condensation Self-Condensation 2-Amino-3-formylpyridine->Self-Condensation Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Desired 1,5-Naphthyridine Alternative Cyclization Alternative Cyclization Unsymmetrical Ketone->Alternative Cyclization Isomeric Naphthyridine Isomeric Naphthyridine Alternative Cyclization->Isomeric Naphthyridine Dimeric/Polymeric Impurities Dimeric/Polymeric Impurities Self-Condensation->Dimeric/Polymeric Impurities

Caption: Potential byproduct pathways in the Friedländer synthesis of 1,5-naphthyridines.

The Gould-Jacobs Reaction: High Temperatures and the Specter of Decomposition

The Gould-Jacobs reaction provides a reliable route to 4-hydroxy-1,5-naphthyridines, which are valuable intermediates. The reaction proceeds through the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization. The primary challenge of this method lies in the stringent temperature control required for the cyclization step.

Elevated temperatures, while necessary for the desired ring closure, can also promote decomposition of the starting materials and intermediates, leading to a complex mixture of byproducts and reduced yields. Incomplete cyclization can result in the isolation of the intermediate enamine, while excessive heat can lead to charring and the formation of intractable materials. Careful optimization of the reaction temperature and time is therefore crucial to minimize the formation of these thermal degradation byproducts.

Gould_Jacobs_Byproducts 3-Aminopyridine 3-Aminopyridine Intermediate Enamine Intermediate Enamine 3-Aminopyridine->Intermediate Enamine Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate Enamine 4-Hydroxy-1,5-naphthyridine 4-Hydroxy-1,5-naphthyridine Intermediate Enamine->4-Hydroxy-1,5-naphthyridine High Temperature Cyclization Thermal Decomposition Products Thermal Decomposition Products Intermediate Enamine->Thermal Decomposition Products Excessive Heat

Caption: The critical thermal cyclization step and potential byproducts in the Gould-Jacobs reaction.

Experimental Protocols for Byproduct Analysis

The accurate identification and quantification of byproducts are paramount for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of 1,5-naphthyridine synthesis products.

General Analytical Workflow

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation Dilution/Extraction Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation HPLC or GC Spectroscopic Identification Spectroscopic Identification Chromatographic Separation->Spectroscopic Identification MS, NMR Quantification Quantification Spectroscopic Identification->Quantification Calibration

Caption: A typical workflow for the analysis of byproducts in 1,5-naphthyridine synthesis.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the organic component (e.g., acetonitrile or methanol).

  • Detector: A UV detector set at a wavelength where the 1,5-naphthyridine core absorbs (e.g., 254 nm) is used for initial detection, followed by a mass spectrometer for identification of the parent and byproduct peaks based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the analysis of the relatively volatile 1,5-naphthyridine and its byproducts.

  • Injection: A split or splitless injection is used depending on the concentration of the analytes.

  • Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min.

  • Detector: A mass spectrometer is used for the identification of the separated components by comparing their mass spectra with libraries or through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These techniques are invaluable for the structural elucidation of isolated byproducts. The characteristic chemical shifts and coupling patterns of the protons and carbons in the 1,5-naphthyridine ring system and its substituted derivatives allow for unambiguous identification.

By carefully selecting the synthetic route and implementing robust analytical methods for byproduct monitoring, researchers can significantly improve the efficiency and purity of their 1,5-naphthyridine synthesis, paving the way for the successful development of novel therapeutics.

References

A Comparative Guide to the Fluorescence Quantum Yield of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quantum yield of 1,5-naphthyridine derivatives, focusing on a representative example to illustrate the impact of the surrounding environment on its photophysical properties. The information presented is intended to support research and development efforts in fields requiring fluorescent probes, such as bioimaging and sensing.

Performance Comparison of a 1,5-Aminonaphthyridine Derivative

A notable example of a fluorescent 1,5-naphthyridine derivative is the water-soluble, donor-acceptor fluorophore, 2-chloro-N,N-bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-7,8-bis(trifluoromethyl)-1,5-naphthyridin-4-amine, hereafter referred to as 15Nap-Cl . This compound exhibits strong solvatochromic fluorescence, meaning its emission properties are highly dependent on the polarity of the solvent.

As the solvent polarity increases, a significant bathochromic (red) shift in the emission wavelength is observed, which is accompanied by an increase in the fluorescence quantum yield. This behavior is attributed to the stabilization of the charge-transfer excited state in more polar environments.

Below is a summary of the photophysical properties of 15Nap-Cl in various solvents.

SolventDielectric Constant (ε)Absorption Max (λabs) [nm]Emission Max (λem) [nm]Stokes Shift [cm-1]Fluorescence Quantum Yield (ΦF)
Toluene2.3840848540600.15
Chloroform4.8141250446200.33
Ethyl Acetate6.0240650750800.45
Tetrahydrofuran (THF)7.5840651654800.55
Dichloromethane (DCM)8.9341151852900.60
Acetone20.740453262000.75
Acetonitrile37.540354266600.83
Dimethyl Sulfoxide (DMSO)46.740854665200.85
Methanol32.740355571500.68
Water80.140657276800.35

Data sourced from a study on the fluorescence properties of emissive naphthyridine derivatives.[1]

Experimental Protocols

Determination of Fluorescence Quantum Yield

The fluorescence quantum yields (ΦF) of the 1,5-naphthyridine derivative were determined using a relative method.[1]

Materials and Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • Quinine sulfate in 0.5 M H2SO4 (Quantum Yield Standard, ΦF = 0.54)

  • Solvents of spectroscopic grade

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Standard and Sample Solutions: A series of solutions of the reference standard (quinine sulfate) and the 1,5-naphthyridine derivative were prepared in the respective solvents. The concentrations were adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: The UV-Vis absorption spectra of all solutions were recorded. The absorbance at the excitation wavelength (e.g., 403 nm for the 1,5-naphthyridine derivative in acetonitrile) was noted.

  • Fluorescence Measurement: The fluorescence emission spectra of the standard and sample solutions were recorded under identical experimental conditions (e.g., excitation wavelength, slit widths). The integrated fluorescence intensity (area under the emission curve) was calculated.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φsample) was calculated using the following equation:

    Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2)

    Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'sample' and 'ref' refer to the 1,5-naphthyridine derivative and the reference standard, respectively.

Application as a Fluorescent Sensor for Amines

The 1,5-naphthyridine derivative 15Nap-Cl can be utilized as a fluorescent sensor for the detection of primary, secondary, and tertiary amines. The sensing mechanism is based on the formation of an exciplex (excited-state complex) between the fluorophore and the amine, leading to a significant red-shift in the fluorescence emission.[1]

Experimental Workflow:

G Experimental Workflow for Amine Sensing cluster_prep Solution Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis prep_probe Prepare stock solution of 1,5-Naphthyridine probe in a suitable solvent (e.g., water). mix Mix the probe solution with the amine solution in a quartz cuvette. prep_probe->mix prep_amine Prepare solutions of various amines (primary, secondary, tertiary) at known concentrations. prep_amine->mix measure Record the fluorescence emission spectrum immediately after mixing. mix->measure analyze Analyze the change in emission wavelength and intensity. measure->analyze quantify Correlate the spectral shift with the type and concentration of the amine. analyze->quantify

Workflow for amine detection using the 1,5-naphthyridine fluorescent probe.

This workflow outlines the process from solution preparation to data analysis for the detection and differentiation of various amines based on the fluorescent response of the 1,5-naphthyridine derivative. The significant bathochromic shift upon interaction with amines makes this class of compounds promising for the development of selective and sensitive chemical sensors.

References

Safety Operating Guide

Navigating the Disposal of 3,7-Dibromo-1,5-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,7-Dibromo-1,5-naphthyridine are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a brominated heterocyclic compound, it is classified as a hazardous material and requires strict disposal protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves before use.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Hazard Profile of this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations. As a halogenated organic compound, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash[2][3][4].

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound as "Hazardous Waste - Halogenated Organic Compound."

  • Segregate: This is a critical step. Halogenated organic waste must be collected separately from non-halogenated organic waste.[2][5][6] Mixing these waste streams can lead to improper disposal and increased costs, as halogenated waste requires specific incineration processes[6].

Step 2: Waste Collection and Storage

  • Container: Use a designated, properly sealed, and chemically compatible waste container. Polyethylene containers are often suitable for halogenated solvents[3].

  • Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added. The label should include the chemical name ("this compound"), the concentration, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Ensure all required paperwork is completed for the waste manifest.

  • Professional Disposal: The waste will be transported by a certified hazardous waste contractor for proper disposal, which for halogenated compounds typically involves high-temperature incineration[6].

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through:

  • Microscale Techniques: Utilizing smaller quantities of reagents.

  • Reaction Optimization: Ensuring high yields to reduce the amount of unreacted starting material in the waste stream.

  • Solvent Selection: Choosing solvents that are less hazardous and easier to dispose of, if chemically appropriate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A Generate Waste Containing This compound B Is the waste mixed with non-halogenated solvents? A->B C Segregate Halogenated Waste B->C Yes D Collect in Designated Halogenated Waste Container B->D No C->D E Properly Label Container with Hazardous Waste Tag D->E F Store in Satellite Accumulation Area E->F G Is container full? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Complete Waste Manifest H->I J Disposal by Certified Hazardous Waste Contractor I->J

References

Personal protective equipment for handling 3,7-Dibromo-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,7-Dibromo-1,5-naphthyridine (CAS No. 17965-72-9) is readily available.[1][2] The following guidance is based on safety protocols for handling structurally similar brominated aromatic and halogenated compounds.[3][4][5] It is imperative to consult the official SDS for this chemical as soon as it becomes available and to adhere to all institutional and regulatory safety guidelines. A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.[5]

Protection Type Specific Equipment Purpose and Guidelines
Eye/Face Protection Chemical splash goggles and a full-face shieldGoggles must be worn to protect against splashes. A face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[3][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended to prevent skin contact.[6] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[7]
Body Protection Flame-resistant laboratory coatA fully buttoned lab coat protects skin and personal clothing from contamination.[3][5]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient, when working outside of a fume hood, or if dust or aerosols are generated.[3][7] Enrollment in a respiratory protection program may be necessary.[5]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[3][5]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ventilation: Ensure adequate ventilation in the laboratory.[7][8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4][5]

2. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Area Preparation: Ensure the chemical fume hood is clean and free of clutter. Assemble all necessary equipment and reagents within the fume hood before starting.[1]

3. Compound Handling:

  • Weighing: If weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.

  • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood for any chemical reactions.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. Rinse contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[9]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.

Disposal Plan

The proper disposal of this compound and its waste is critical to prevent environmental contamination. This compound should be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Halogenated Waste: this compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[1][10]

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., used gloves, weighing paper, contaminated absorbent materials) in a designated, clearly labeled hazardous waste container for halogenated solids.[3][5]

  • Liquid Waste: Collect all solutions containing the compound, including rinsates from glassware, in a separate, labeled hazardous waste container for halogenated liquids.[3][11]

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.[1]

  • Storage: Keep waste containers tightly closed except when adding waste. Store them in a designated and properly ventilated waste accumulation area, preferably in secondary containment.[5][11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[1]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon cleanup_ppe Remove & Dispose of PPE cleanup_decon->cleanup_ppe disp_solid Collect Solid Halogenated Waste cleanup_decon->disp_solid disp_liquid Collect Liquid Halogenated Waste cleanup_decon->disp_liquid cleanup_hygiene Wash Hands cleanup_ppe->cleanup_hygiene end_process End cleanup_hygiene->end_process disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store Waste in Designated Area disp_label->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs disp_ehs->end_process start Start start->prep_risk

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dibromo-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
3,7-Dibromo-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.